[Fe4S4] cluster
Beschreibung
Eigenschaften
Molekularformel |
Fe4H12S4+4 |
|---|---|
Molekulargewicht |
363.7 g/mol |
IUPAC-Name |
tetrasulfanium;iron |
InChI |
InChI=1S/4Fe.4H2S/h;;;;4*1H2/p+4 |
InChI-Schlüssel |
PTTXNOSMDBWCQD-UHFFFAOYSA-R |
Kanonische SMILES |
[SH3+].[SH3+].[SH3+].[SH3+].[Fe].[Fe].[Fe].[Fe] |
Herkunft des Produkts |
United States |
Structural and Electronic Characterization of Fe4s4 Clusters
Spectroscopic Probes of [Fe4S4] Cluster States
A variety of spectroscopic methods are utilized to probe the geometric and electronic structures of [Fe4S4] clusters in their different oxidation states. Each technique provides unique insights into the nature of the iron centers, their spin states, and the vibrational properties of the cluster.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial tool for characterizing the paramagnetic states of [Fe4S4] clusters. The thiocubane unit of these clusters can exist in at least three stable oxidation states: [Fe4S4]³⁺, [Fe4S4]²⁺, and [Fe4S4]¹⁺, which correspond to formal valence combinations of [3Fe(III), 1Fe(II)], [2Fe(III), 2Fe(II)], and [1Fe(III), 3Fe(II)], respectively. libretexts.org Both the [Fe4S4]¹⁺ and [Fe4S4]³⁺ states are paramagnetic and exhibit characteristic EPR spectra. libretexts.org
The [Fe4S4]¹⁺ state, found in reduced ferredoxins, typically displays a rhombic EPR signal with g-values around 1.88, 1.92, and 2.06. libretexts.org In contrast, the [Fe4S4]³⁺ state, characteristic of oxidized high-potential iron-sulfur proteins (HiPIPs), shows a distinct axial signal with g-values near 2.04 (g⊥) and 2.10 (g∥). libretexts.org The [Fe4S4]²⁺ state is typically EPR silent.
The "super-reduced" all-ferrous [Fe4S4]⁰ state can be generated under strongly reducing conditions. This state is characterized by a unique parallel-mode EPR signal at g ≈ 16.4. osti.gov The mononitrosylated derivative of the this compound in its neutral state, [Fe4S4(NO)], exhibits a rhombic EPR signal indicative of an S=1/2 ground spin state, with g-values of 2.094, 2.058, and 2.014. d-nb.info Its one-electron oxidized form, [Fe4S4(NO)]⁺, also shows an S=1/2 signal, while the two-electron oxidized species, [Fe4S4(NO)]²⁺, displays a broad, pseudo-axial signal at g=1.73. d-nb.info
It is noteworthy that the protein environment can influence the EPR properties of the cluster. For instance, the g=2.01 signal often observed in preparations of [4Fe-4S] proteins can be attributed to the presence of [3Fe-4S] clusters generated by oxidative damage. researchgate.net
Mössbauer Spectroscopy
Mössbauer spectroscopy is a powerful technique for probing the oxidation and spin states of the iron atoms within the this compound. researchgate.net It provides detailed information on the local environment of each iron nucleus, including isomer shifts (δ) and quadrupole splittings (ΔE_Q). nih.gov
In the [Fe4S4]²⁺ state, all four iron atoms are in a similar environment, often resulting in a single quadrupole doublet in the Mössbauer spectrum. tandfonline.com However, changes in temperature or pressure can lead to increased electronic asymmetry among the iron atoms. figshare.com For example, in synthetic analogues, the Mössbauer spectra can be resolved into two overlapping quadrupole doublets, indicating the presence of distinct iron sites. pnas.org
The all-ferrous [Fe4S4]⁰ state has been characterized by Mössbauer spectroscopy, confirming the presence of only Fe(II) ions. pnas.org The isomer shift for this state is in the range typical for tetrahedral Fe(II) species. pnas.org In the nitrogenase iron protein, the Mössbauer spectrum of the [Fe4S4]⁰ cluster has been interpreted in terms of an S=4 ground state and consists of two resolved quadrupole doublets in a 3:1 intensity ratio. pnas.org
Mössbauer spectroscopy has also been instrumental in studying the conversion between different cluster types. For instance, the transformation of a [2Fe-2S]²⁺ cluster to a [4Fe-4S]²⁺ cluster can be quantitatively monitored due to the distinct isomer shift and quadrupole splitting parameters of the two cluster types. nih.gov Furthermore, Mössbauer studies have revealed that in the H-cluster of Fe-only hydrogenases, the [Fe4S4] cubane (B1203433) remains in its oxidized (2+) state, although the individual iron sites exhibit some paramagnetic character. acs.org
| Cluster State | Compound/Protein | Temperature (K) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Reference |
|---|---|---|---|---|---|
| [Fe4S4]²⁺ | [Fe4S4Cl4]²⁻ | 77 | 0.51 | - | pnas.org |
| [Fe4S4]²⁺ | [Fe4S4(SBut)4]²⁻ | 77 | 0.43–0.44 | - | pnas.org |
| [Fe4S4]⁰ | [Fe4S4(CN)4]⁴⁻ | 77 | 0.65 | - | pnas.org |
| [Fe4S4]⁰ | Nitrogenase Fe protein | 130 | - | 2.91 (for the less intense doublet) | pnas.org |
Vibrational Spectroscopy (IR, Raman, Nuclear Resonance Vibrational Spectroscopy - NRVS)
Vibrational spectroscopies, including Infrared (IR), Raman, and Nuclear Resonance Vibrational Spectroscopy (NRVS), provide detailed insights into the bonding and dynamics of [Fe4S4] clusters. nih.govrsc.org These techniques probe the vibrational modes of the cluster, which are sensitive to its geometry, oxidation state, and ligand environment. researchgate.net
Resonance Raman spectroscopy has been a key tool for studying the structure and dynamics of [Fe4S4] clusters. nih.gov The spectra of [Fe4S4] clusters typically show strong bands corresponding to Fe-S stretching modes between 250 cm⁻¹ and ~400 cm⁻¹. nih.gov Distortions from tetrahedral (T_d) to D_2d symmetry can lead to the splitting of Raman-active modes. nih.gov For example, the solution resonance Raman spectrum of [Fe4S4(SPh)4]²⁻ shows a strong band at 435 cm⁻¹, assigned to a totally symmetric Fe-S terminal stretch.
NRVS, a synchrotron-based technique, directly probes the vibrations of the ⁵⁷Fe nuclei in the cluster. nih.gov It provides a complete vibrational spectrum of the iron atoms, including modes that are not accessible by IR or Raman spectroscopy. nih.govrsc.org NRVS studies have revealed distinct vibrational features for different oxidation states of the this compound. researchgate.netacs.orgchemrxiv.orgchemrxiv.org For instance, a systematic decrease in Fe-S stretching frequencies of 10–30 cm⁻¹ is observed with each added electron. acs.org NRVS has also identified low-frequency modes between 50 and 100 cm⁻¹, which are interpreted as twisting motions of the cubane core. nih.govrsc.org
Combining NRVS with conventional IR and Raman spectroscopy provides a comprehensive understanding of the vibrational properties of [Fe4S4] clusters. nih.govrsc.org Isotope substitution, such as with ³⁶S, is a valuable tool for assigning vibrational modes. nih.govrsc.org
| Compound | Technique | Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|---|
| (Et4N)2[Fe4S4(SCH2Ph)4] | Resonance Raman | Fe-S stretch | 359/367 (split) | nih.gov |
| [Fe4S4(SPh)4]²⁻ | Resonance Raman | Fe-S terminal stretch | 435 | |
| [Fe4S4Cl4]²⁻ | NRVS | Bending mode | ~150 | nih.gov |
| [(n-Bu)4N]2[Fe4S4(SPh)4] | NRVS | Twisting motions | 50-100 | nih.govrsc.org |
X-ray Absorption Spectroscopy (EXAFS/XAS)
X-ray Absorption Spectroscopy (XAS), including the Extended X-ray Absorption Fine Structure (EXAFS) region, is a powerful technique for determining the local structure around the iron atoms in [Fe4S4] clusters. libretexts.org It provides information on the coordination number, bond distances, and types of neighboring atoms. osti.gov
EXAFS studies on both proteins and model compounds have clearly identified an average Fe-S bond distance of approximately 2.27-2.35 Å and an average Fe-Fe distance of about 2.7 Å. libretexts.orgnih.govresearchgate.net These distances show slight variations depending on the oxidation state of the cluster. libretexts.org For example, in the all-ferrous [Fe4S4]⁰ state of the nitrogenase iron protein, EXAFS data indicate a significant structural change with a 1:1 ratio of Fe-Fe interactions at 2.56 Å and 2.75 Å. acs.org
In some cases, more complex Fe-Fe distance distributions have been observed. For instance, EXAFS data for the nitrogenase Fe protein (NifH) can be fit with three Fe-Fe paths at 2.46 Å, 2.62 Å, and 2.74 Å. nih.gov The combination of EXAFS with other techniques like NRVS and DFT calculations provides a more complete and constrained structural model of the this compound in its various states. acs.org
| Cluster State/Protein | Fe-S Distance (Å) | Fe-Fe Distance (Å) | Reference |
|---|---|---|---|
| General [Fe4S4] clusters | ~2.35 | ~2.7 | libretexts.org |
| Photosystem I [4Fe-4S] clusters | ~2.27 | ~2.7 | nih.gov |
| [Fe4S4]⁰ in Nitrogenase Fe Protein | - | 2.56 and 2.75 | acs.org |
| Nitrogenase Fe Protein (NifH) | ~2.30 | 2.46, 2.62, 2.74 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying the electronic structure and magnetic properties of [Fe4S4] clusters. osti.gov In paramagnetic states, the NMR signals of nuclei near the cluster are significantly shifted due to hyperfine interactions, providing a sensitive probe of the spin distribution. copernicus.org
In the oxidized [Fe4S4]²⁺ state, which is EPR silent, paramagnetism arises from thermally populated excited spin states, and the paramagnetic NMR shifts increase with temperature. copernicus.org The ¹H NMR spectra of oxidized ferredoxins show hyperfine-shifted resonances for the cysteinyl protons, which can be assigned sequence-specifically. nih.gov ¹³C NMR studies of synthetic [Fe4S4(SR)₄]²⁻ clusters have shown that contact interactions dominate the isotropic shifts, with spin delocalization occurring through both σ and π pathways depending on the nature of the R group. rsc.orgrsc.org
For the paramagnetic [Fe4S4]¹⁺ and [Fe4S4]³⁺ states, the hyperfine shifts are more pronounced. In reduced [4Fe-4S] proteins ([Fe4S4]¹⁺), the ¹H NMR spectrum exhibits hyperfine-shifted resonances spread over a wide range. researchgate.net In oxidized high-potential iron-sulfur proteins ([Fe4S4]³⁺), sharp, well-resolved resonances appear at large downfield shifts. nih.govnih.gov Interestingly, some oxidized HiPIPs also show upfield-shifted resonances, which may be unique to this class of [4Fe-4S] centers. nih.gov The temperature dependence of these hyperfine shifts can provide information about the magnetic coupling within the cluster. nih.gov
Computational Approaches to this compound Elucidation
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for understanding the structure, bonding, and reactivity of [Fe4S4] clusters. acs.orgnih.govnih.gov These approaches complement experimental data and provide insights that are often difficult to obtain through experiments alone. acs.org
DFT calculations have been successfully used to optimize the geometries of [Fe4S4] clusters in all five known oxidation states ([Fe4S4]ⁿ⁻, where n = 0, 1, 2, 3, 4). nih.gov The calculated structures generally show good agreement with experimental data from X-ray crystallography and EXAFS, although bond lengths can sometimes be slightly overestimated. nih.govacs.org
A significant contribution of computational chemistry has been in elucidating the electronic structure of these clusters. The broken-symmetry (BS) DFT approach is particularly useful for describing the magnetic coupling between the iron centers in the various spin states of the cluster. acs.orgnih.govnih.gov This method has been applied to calculate exchange coupling constants (J values) and to understand the distribution of spin density within the cluster. acs.orgacs.org
Furthermore, DFT calculations have been employed to:
Predict and interpret vibrational spectra (IR, Raman, and NRVS). nih.govrsc.orgresearchgate.netnih.gov DFT calculations can reproduce experimental NRVS data with remarkable accuracy. nih.govrsc.org
Calculate Mössbauer parameters, such as isomer shifts and quadrupole splittings. acs.org
Determine redox potentials and understand how the protein environment modulates these potentials. nih.govnih.govacs.org
Investigate reaction mechanisms, for example, in the context of CO₂ reduction catalysis mediated by [Fe4S4] clusters. osti.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the geometric and electronic structures of [Fe4S4] clusters. researchgate.netoup.com DFT calculations have been successfully used to optimize the geometries of these clusters in their various oxidation states. acs.orgnih.gov For instance, studies on [Fe4S4(SCH3)4]n- (where n = 0, 1, 2, 3, 4) have shown that geometry-optimized structures tend to be slightly expanded compared to experimental data, with the [Fe4S4(SCH3)4]2- model showing good agreement with experimentally observed bond lengths. acs.orgnih.gov
DFT calculations have also been instrumental in understanding the electronic properties of these clusters. They have confirmed the protonation sites on [Fe4S4] clusters and provided insights into reaction mechanisms, such as in CO2 reduction catalysis. osti.govacs.org Furthermore, DFT has been used to analyze the effects of the surrounding protein environment and hydrogen bonding on the cluster's electronic structure and covalency. researchgate.netnih.gov For example, calculations have revealed that both structural distortions and hydrogen bonding contribute significantly to the electronic structure, and can influence the spin topology of the cluster. nih.gov The charge state of the cluster is a key factor affecting its electronic behavior even within the same structural framework. researchgate.net
Broken-Symmetry (BS) DFT Analysis of Spin Coupling and Electronic Structure
A significant challenge in the theoretical treatment of [Fe4S4] clusters is the antiferromagnetic coupling between the high-spin iron centers. The broken-symmetry (BS) approach within DFT has been widely and successfully used to model this phenomenon. lu.seresearchgate.net This method allows for the localization of spin excess on different iron centers, providing a description of the spin-coupled system. lu.se
QM/MM (Quantum Mechanics/Molecular Mechanics) Methodologies
To accurately model [Fe4S4] clusters within their native protein environments, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. lu.seresearchgate.net In this approach, the this compound and its immediate coordinating ligands are treated with quantum mechanics (QM), while the rest of the protein and solvent are described by molecular mechanics (MM). lu.seresearchgate.net This allows for the investigation of the influence of the protein matrix on the cluster's properties.
QM/MM studies have shown that the protein environment can lead to different energies, spin populations, and atomic charges for various BS spin-localization patterns. lu.se These methods have been used to study large systems, including multiple iron-sulfur clusters within a single QM region, to gain a detailed quantum-chemical picture of entire electron-transfer chains. lu.se The Perturbed Matrix Method, a QM/MM approach, has been implemented in software packages to efficiently calculate the electronic properties of these systems. researchgate.net Furthermore, QM/MM calculations have been instrumental in predicting redox potentials of [Fe4S4] clusters in different proteins, highlighting the importance of including the protein environment for accurate predictions. mdpi.com
Prediction of Reduction Potentials and Redox Properties
Computational methods, particularly DFT, have been extensively used to predict the reduction potentials and redox properties of [Fe4S4] clusters. acs.orgnih.gov These calculations often model environmental effects using a continuum dielectric model to account for the solvent's contribution. acs.orgnih.govresearchgate.net A good correlation has been found between predicted and measured absolute reduction potentials for various oxidation states of the cluster. acs.orgnih.gov
These theoretical studies suggest that factors such as the number of amide dipole and hydrogen-bonding interactions with the cluster play a key role in modulating the accessible redox couple. acs.orgnih.gov Calculations have also been used to investigate the impact of different ligands on the redox energies of [4Fe-4S] clusters in the gas phase. nih.gov While calculations often correlate with experimental redox potentials, they can exhibit absolute errors, which can be mitigated by using large QM models based on QM/MM structures and applying a systematic correction. mdpi.comresearchgate.net A simpler predictive model for redox potentials has also been developed using a multiple linear regression approach based on the net charge of the cluster and the average valence of the Fe atoms. acs.org
Modeling of Geometric and Magnetic Properties
The geometric and magnetic properties of [Fe4S4] clusters are intrinsically linked, and computational modeling has been essential in understanding this relationship. DFT calculations have been used to predict the geometries of these clusters in various oxidation states and spin states. acs.orgacs.org For example, in the all-ferrous [Fe4S4]0 state, calculations predicted the experimentally observed S=4 state to be the lowest in energy, with the predicted geometry correlating well with EXAFS and Mössbauer data. acs.orgnih.gov
The broken-symmetry DFT approach is particularly important for accurately modeling the magnetic properties arising from spin coupling. researchgate.netnih.gov This method has been used to calculate Heisenberg exchange coupling constants (J values) and to understand the spin topology of the clusters. nih.govacs.org The influence of the protein environment and ligand modifications on both the geometric and magnetic properties has also been a focus of computational studies. nih.govresearchgate.net For instance, the presence of a neighboring cubane in the H-cluster of Fe-only hydrogenases was found to tune the geometric and electronic structure of the di-iron component. nih.gov
Simulation of Spectroscopic Signatures
Computational methods are frequently used to simulate and interpret the spectroscopic signatures of [Fe4S4] clusters, providing a deeper understanding of their electronic and vibrational properties. DFT calculations have been employed to simulate Mössbauer, EPR, and nuclear resonance vibrational spectroscopy (NRVS) data. nih.govnih.govrsc.org
For instance, DFT calculations have been used to elucidate features in surface-enhanced infrared absorption spectroscopy (SEIRAS) experiments, providing insight into reaction mechanisms. osti.govacs.org Simulations of Mössbauer spectra have been performed for different oxidation and spin states, often in conjunction with BS-DFT to account for magnetic coupling. nih.govnih.gov In some cases, to achieve good agreement with experimental Mössbauer and ENDOR data, electronic relaxation had to be taken into account in the simulations. nih.govnih.gov Furthermore, DFT calculations have been used to simulate the partial vibrational density of states (PVDOS) obtained from NRVS, allowing for the assignment of spectral features to specific vibrational modes. nih.govchemrxiv.org
Table of Simulated Spectroscopic Data for [Fe4S4] Clusters
Table of Compounds
Biosynthesis and Assembly Mechanisms of Fe4s4 Clusters
Overview of Dedicated Biogenesis Pathways
The synthesis of all cellular Fe-S proteins begins with the de novo assembly of a [2Fe-2S] cluster, which then serves as a building block for [4Fe-4S] clusters. researchgate.net This fundamental process is conserved across three main pathways: ISC, SUF, and CIA, each with specific roles and cellular localizations. nih.govplos.org
The ISC machinery is considered the primary "housekeeping" system for Fe-S cluster biogenesis in most organisms, including mammals. nih.govjst.go.jp In eukaryotes, it resides within the mitochondria and is responsible for assembling clusters for mitochondrial proteins. jic.ac.ukplos.org Crucially, the ISC pathway also provides an essential, yet unidentified, sulfur-containing precursor that is exported to the cytosol for use by the CIA machinery. plos.orgfrontiersin.orgnih.gov
The core process begins with the assembly of an initial [2Fe-2S] cluster on a scaffold protein, ISCU. frontiersin.orgmdpi.com This is followed by a chaperone-mediated release and transfer of the cluster to either its final mitochondrial destination or to downstream components that facilitate the formation of [4Fe-4S] clusters. nih.govfrontiersin.org The assembly of [4Fe-4S] clusters from [2Fe-2S] precursors often involves proteins like ISCA1 and ISCA2, which can facilitate the reductive coupling of two [2Fe-2S] clusters. nih.govnih.gov
The SUF pathway is another major system for Fe-S cluster assembly, often operating in parallel with the ISC system. acs.org In organisms like E. coli, the SUF system is typically activated under conditions of environmental stress, such as iron limitation or oxidative stress. acs.org In plants and other photosynthetic eukaryotes, the SUF pathway is located in the plastids (e.g., chloroplasts) and is responsible for the maturation of Fe-S proteins within these organelles. jic.ac.ukplos.org
The core components of the SUF pathway include a cysteine desulfurase (SufS) partnered with an enhancer protein (SufE), and a scaffold complex (SufBC2D) where the cluster is assembled. acs.orgnih.gov A carrier protein, SufA, then transfers the newly formed cluster to recipient apoproteins. acs.org The SufB component of the scaffold complex can assemble a stable [4Fe-4S] cluster. acs.orgnih.gov
The CIA pathway is unique to eukaryotes and operates in the cytosol and nucleus. asm.orgplos.orgjst.go.jp Its primary function is the maturation of cytosolic and nuclear proteins that require Fe-S clusters, many of which are essential for processes like DNA replication and repair. mdpi.commdpi.com The CIA machinery does not synthesize clusters de novo; instead, it depends on the mitochondrial ISC pathway to provide a necessary sulfur-containing precursor, which is exported to the cytosol via the ABCB7 transporter. jst.go.jpfrontiersin.orgoup.com
The process begins with the assembly of a transient [4Fe-4S] cluster on a scaffold complex composed of NUBP1 (Nbp35 in yeast) and NUBP2 (Cfd1 in yeast). nih.govfrontiersin.orgnih.govmdpi.comnih.gov This cluster is then transferred via carrier proteins, such as NAR1 (a hydrogenase-like protein) and CIAO3, to a targeting complex (composed of CIAO1, CIAO2B, and MMS19) which facilitates the final insertion into target apoproteins. mdpi.comnih.govbiorxiv.org
Table 1: Comparison of Fe-S Cluster Biogenesis Pathways
| Feature | ISC Pathway | SUF Pathway | CIA Pathway |
| Cellular Location | Mitochondria (Eukaryotes) plos.org | Bacteria, Archaea, Plastids (Plants) nih.govplos.orgnih.gov | Cytosol & Nucleus (Eukaryotes) plos.org |
| Primary Function | "Housekeeping" assembly, provides precursor for CIA plos.orgjst.go.jp | Stress-response assembly (e.g., oxidative stress, iron starvation) acs.org | Maturation of cytosolic and nuclear Fe-S proteins jst.go.jpmdpi.com |
| Sulfur Source | Cysteine desulfurase (NFS1/IscS) researchgate.netmdpi.com | Cysteine desulfurase (SufS) nih.govportlandpress.com | Precursor from mitochondrial ISC pathway plos.orgfrontiersin.org |
| Primary Scaffold | ISCU researchgate.netmdpi.com | SufBC2D complex acs.orgnih.gov | NUBP1/NUBP2 (or Nbp35/Cfd1) complex mdpi.comnih.gov |
| [4Fe-4S] Formation | Via secondary carriers/assemblers (e.g., ISCA1/ISCA2) nih.gov | Can occur on the SufB scaffold component acs.org | Assembled directly on the NUBP1/NUBP2 scaffold nih.govmdpi.com |
SUF (Sulfur Mobilization) Pathway
Key Components of [Fe4S4] Cluster Biogenesis
The assembly of a this compound is a stepwise process requiring the coordinated action of several key proteins. Central to this are scaffold proteins, which provide a temporary platform for cluster construction, and cysteine desulfurases, which supply the necessary sulfur atoms.
Scaffold proteins are essential components of all Fe-S biogenesis pathways, providing a transient assembly site where iron and sulfur atoms are brought together to form a cluster before it is transferred to a final destination apoprotein. asm.orgplos.orgunimi.it This prevents the release of reactive intermediates and ensures controlled assembly. acs.org
In the ISC pathway, the primary scaffold is ISCU. mdpi.comacs.org It provides a platform for the initial de novo synthesis of a [2Fe-2S] cluster. frontiersin.orgnih.gov Under certain conditions, ISCU can also assemble [4Fe-4S] clusters, likely through the reductive coupling of two [2Fe-2S] clusters on an ISCU dimer. nih.govnih.gov Other proteins, such as those from the IscA/SufA family, can also act as alternate or specialized scaffolds, particularly in the formation and transfer of [4Fe-4S] clusters. mdpi.comacs.orgfrontiersin.org
In the SUF system, the SufBC2D complex serves as the primary scaffold. acs.org Specifically, the SufB protein within this complex is the site of nascent cluster assembly and can accommodate a [4Fe-4S] cluster. acs.orgnih.gov SufA acts as a carrier protein, transferring the assembled cluster from the scaffold to target proteins. nih.govacs.org
The CIA pathway utilizes a heterotetrameric complex of NUBP1 and NUBP2 as its scaffold, upon which a [4Fe-4S] cluster is transiently assembled. frontiersin.orgmdpi.comnih.gov This labile cluster is then passed to downstream carrier proteins for insertion into various cytosolic and nuclear targets. frontiersin.orgnih.gov
The sulfur atoms required for Fe-S cluster synthesis are derived from the amino acid L-cysteine. mdpi.compnas.org This process is catalyzed by a highly conserved family of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes known as cysteine desulfurases. mdpi.comnih.govmdpi.com These enzymes mobilize sulfur by converting L-cysteine into L-alanine, generating a transient persulfide (-SSH) intermediate on a conserved cysteine residue of the enzyme itself. researchgate.netportlandpress.compnas.orgmdpi.com This activated sulfur is the form that is donated for cluster assembly. mdpi.com
Each biogenesis pathway has its own dedicated cysteine desulfurase. mdpi.comportlandpress.com
ISC Pathway : The enzyme is IscS in bacteria and its ortholog NFS1 in eukaryotes. researchgate.netmdpi.com In eukaryotes, NFS1 activity and stability are dependent on its interaction with accessory proteins like ISD11 and ACP. pnas.orgnih.gov The NFS1-ISD11 complex is the functional unit that provides the sulfur. portlandpress.compnas.org
SUF Pathway : The corresponding enzyme is SufS. portlandpress.com SufS often works in concert with a sulfur-transfer-enhancing protein, SufE, which accepts the persulfide from SufS and relays it to the SufB scaffold protein. nih.govasm.org
The activity of these desulfurases is tightly regulated to coordinate the supply of sulfur with the availability of iron and the demand for Fe-S clusters, thereby preventing cellular toxicity. nih.govencyclopedia.pub
Table 2: Key Biogenesis Components and Their Functions
| Component Type | Protein Example(s) | Pathway(s) | Primary Role in [Fe4S4] Biogenesis |
| Scaffold Protein | ISCU | ISC | Primary site for initial [2Fe-2S] assembly; can form [4Fe-4S] via reductive coupling. frontiersin.orgnih.gov |
| IscA/SufA | ISC, SUF | Alternate scaffold and cluster carrier, involved in [4Fe-4S] cluster transfer. mdpi.comacs.orgplos.org | |
| SufBC2D | SUF | Main scaffold complex; SufB subunit assembles [4Fe-4S] clusters. acs.orgacs.org | |
| NUBP1/NUBP2 | CIA | Scaffold complex for direct assembly of transient [4Fe-4S] clusters in the cytosol. mdpi.comnih.gov | |
| Cysteine Desulfurase | NFS1 (human), IscS (bacterial) | ISC | Catalyzes sulfur extraction from L-cysteine to form a persulfide for cluster synthesis. mdpi.comnih.gov |
| SufS | SUF | Extracts sulfur from L-cysteine, often assisted by the SufE enhancer protein. nih.govportlandpress.com |
Electron Transfer Systems in Assembly
The assembly of a [4Fe4S] cluster is a reductive process that relies on a dedicated electron transfer chain. In mitochondria, this process is not spontaneous and requires a flow of electrons to facilitate the fusion of two [2Fe-2S] clusters. pnas.org The key components of this electron transfer system are the NADPH-dependent ferredoxin reductase (FDXR) and the [2Fe-2S] ferredoxin FDX2. pnas.orgmdpi.com
FDXR catalyzes the oxidation of NADPH, transferring the resulting electrons to FDX2. mdpi.com This reduced FDX2 is essential for the reductive fusion of two [2Fe-2S] clusters, a reaction that occurs on the ISCA1-ISCA2 protein complex, to form a [4Fe-4S] cluster. pnas.org This specific function of FDX2 was identified through in vitro reconstitution studies which demonstrated that other cellular reducing systems or the related mitochondrial ferredoxin, FDX1 (primarily involved in steroid biosynthesis), could not substitute for FDX2 in this process. pnas.org The electrons flow from FDX2 to the holo-ISCA1-ISCA2 complex, which acts as a true reaction intermediate before the final cluster assembly. pnas.org This electron transfer is a critical, previously unrecognized step, distinct from FDX2's earlier role in the de novo synthesis of [2Fe-2S] clusters on the scaffold protein ISCU. pnas.org
In bacteria, a similar system exists where a ferredoxin (Fdx) provides electrons for the reductive coupling of two [2Fe-2S] clusters to generate a [4Fe-4S] cluster. nih.gov This highlights the conserved nature of using dedicated ferredoxin systems to supply the necessary reducing power for [4Fe-4S] cluster assembly.
Chaperone-Mediated Cluster Transfer to Apoproteins
Once assembled, the nascent [Fe4S4] clusters must be safely and efficiently transferred from the assembly scaffolds to their final destinations in various apoproteins. This crucial step is facilitated by molecular chaperones, which prevent the degradation of the labile clusters and ensure their specific delivery. mdpi.comresearchgate.net
In prokaryotes, the Hsp70-type chaperone HscA and its J-protein co-chaperone HscB are central to this process. ebi.ac.uknih.gov The HscA/HscB system recognizes and binds to the cluster-loaded scaffold protein (IscU), facilitating the release and transfer of the Fe-S cluster to an acceptor protein in an ATP-dependent reaction. nih.govnih.govcapes.gov.br HscA specifically recognizes a conserved LPPVK sequence motif on IscU, an interaction that is stabilized by HscB. ebi.ac.uknih.gov The hydrolysis of ATP by HscA induces conformational changes in IscU, which facilitates the release of the cluster. nih.govresearchgate.net While some studies show this chaperone system stimulates cluster transfer, others have reported inhibitory effects, suggesting a complex regulatory role that may depend on the specific conditions and interacting partners. nih.gov
In eukaryotes, a homologous system composed of the Hsp70 chaperone HSPA9 and the J-domain co-chaperone HSC20 (also known as HSCB) performs a similar function in mitochondria. mdpi.comresearchgate.net This system facilitates the transfer of Fe-S clusters from the scaffold ISCU to recipient proteins. mdpi.comresearchgate.net HSC20 is known to recognize a specific three-amino-acid sequence motif (LYR) on target proteins, which helps confer specificity to the cluster delivery process. mdpi.comresearchgate.net
For cytosolic and nuclear apoproteins, the Cytosolic Iron-Sulfur Assembly (CIA) machinery employs a different set of chaperones. A key component is the CIA targeting complex (CTC), composed of CIAO1, MMS19, and CIAO2B (also known as FAM96B). mdpi.comresearchgate.net This complex receives a [4Fe-4S] cluster and MMS19 then mediates its insertion into target apoproteins in the cytosol and nucleus. mdpi.com
Interconversion and Trafficking of Fe-S Clusters
The biogenesis of [4Fe-4S] clusters involves the interconversion from simpler [2Fe-2S] forms. The primary pathway for mitochondrial [4Fe-4S] cluster assembly involves the fusion of two [2Fe-2S] clusters, which are initially assembled on the ISCU scaffold and then transferred to the glutaredoxin GLRX5. pnas.orgmdpi.com Two molecules of holo-GLRX5 donate their [2Fe-2S] clusters to the A-type carrier proteins ISCA1 and ISCA2. pnas.orgmdpi.com This is followed by a reductive coupling reaction, driven by electrons from FDX2, to form a [4Fe-4S] cluster on the ISCA1-ISCA2 complex. pnas.org
From this central point, the newly formed [4Fe-4S] clusters are trafficked to various mitochondrial apoproteins. This trafficking is often mediated by specialized carrier proteins. One such key carrier is NFU1, which receives a [4Fe-4S] cluster and delivers it to specific targets, including components of the electron transport chain like complex I and lipoyl synthase. oup.comnih.gov The protein BOLA3 works in conjunction with NFU1 to deliver clusters to lipoyl synthase. oup.comnih.gov
Trafficking of Fe-S clusters to outside the mitochondria, for cytosolic and nuclear proteins, relies on the CIA pathway. mdpi.com This process is initiated by the export of a sulfur-containing species from the mitochondrion into the cytosol via the ABCB7 transporter. mdpi.com Although the exact nature of the exported molecule is still under investigation, a glutathione-coordinated [2Fe-2S] cluster has been proposed as a likely substrate. mdpi.com This exported precursor is then utilized by the CIA machinery to assemble [4Fe-4S] clusters for insertion into a wide range of cytosolic and nuclear proteins. mdpi.com
Fe-S clusters themselves can also undergo interconversion in response to cellular signals. For example, the [4Fe-4S] cluster of the bacterial Fumarate (B1241708) and Nitrate Reduction (FNR) protein can convert to a [2Fe-2S] cluster in the presence of oxygen, altering its DNA-binding activity and thus its regulatory function. frontiersin.orgoup.comfrontiersin.org This demonstrates a dynamic aspect of Fe-S cluster chemistry that is integral to cellular regulation.
Regulation of this compound Biogenesis
The synthesis of Fe-S clusters is a tightly regulated process to meet cellular demand while avoiding the toxicity of free iron or reactive clusters. This regulation occurs primarily at the transcriptional level, controlled by Fe-S cluster-containing sensor proteins that modulate the expression of the biogenesis machinery. nih.govmdpi.com
In many bacteria, such as E. coli, the primary regulator is the transcription factor IscR. nih.govpnas.org IscR contains a [2Fe-2S] cluster and, in its holo-form (cluster-bound), it represses the transcription of the isc operon, which encodes the primary housekeeping Fe-S cluster assembly machinery (including IscU, HscA, and HscB). nih.govpnas.orgasm.org When the demand for Fe-S clusters increases, or under conditions of oxidative stress that damage clusters, IscR exists predominantly in its apo-form. nih.govnih.gov Apo-IscR loses its ability to repress the isc operon. Furthermore, apo-IscR acts as a transcriptional activator for the suf operon, which encodes an alternative Fe-S cluster biogenesis system (SUF) that functions under stress conditions like iron limitation or oxidative stress. nih.govnih.govmdpi.com This dual function allows IscR to coordinate the activity of the two major Fe-S biogenesis pathways in response to the cell's Fe-S status. nih.govasm.org
In other bacteria, such as Streptomyces avermitilis and some cyanobacteria, the SUF system is regulated by a different transcription factor, SufR. nih.govasm.orgnih.gov SufR is a homodimeric protein that contains a [4Fe-4S] cluster. asm.orgnih.gov Holo-SufR binds to the promoter of the suf operon and represses its transcription. asm.orgnih.gov When Fe-S clusters are damaged or demand is high, SufR loses its cluster, becoming apo-SufR. asm.org This apo-form cannot bind DNA, leading to the derepression of the suf operon and increased synthesis of Fe-S clusters. asm.orgbiorxiv.org Thus, SufR provides a feedback mechanism to maintain Fe-S cluster homeostasis by directly sensing the availability of [4Fe-4S] clusters. asm.org
Data Tables
Table 1: Key Proteins in this compound Assembly and Trafficking
Table 2: Regulatory Proteins in Fe-S Cluster Biogenesis
Table 3: Chemical Compounds Mentioned
Redox Chemistry and Electron Transfer Functions of Fe4s4 Clusters
Diverse Redox States and Potentials
The [Fe4S4] cluster is a cubane-like structure composed of four iron atoms and four inorganic sulfide (B99878) ions at alternating vertices. In proteins, this core is typically anchored to the polypeptide chain by four cysteine residues. A key feature of the this compound is its ability to exist in several stable oxidation states. This is explained by the "three-state" hypothesis, which posits that the cluster can cycle through three physiologically relevant oxidation levels: [Fe4S4]¹⁺, [Fe4S4]²⁺, and [Fe4S4]³⁺. nih.govuni-muenchen.de
These three states correspond to two distinct redox couples:
Low-Potential Couple: [Fe4S4]²⁺ ⇌ [Fe4S4]¹⁺
High-Potential Couple: [Fe4S4]³⁺ ⇌ [Fe4S4]²⁺
In any given protein under normal physiological conditions, only one of these two redox couples is typically accessible and functional. uni-muenchen.de This functional distinction gives rise to two major classes of [Fe4S4] proteins: low-potential ferredoxins and high-potential iron-sulfur proteins (HiPIPs).
Low-potential ferredoxins utilize the [Fe4S4]²⁺/[Fe4S4]¹⁺ couple and exhibit redox potentials that can be as low as -700 mV. elifesciences.org In contrast, HiPIPs operate via the [Fe4S4]³⁺/[Fe4S4]²⁺ couple, with redox potentials that can be as high as +400 mV. Current time information in Nyong-et-Kellé, CM.mit.edu The formal oxidation states of the iron ions within the cluster change accordingly. For low-potential ferredoxins, the cluster cycles between a [2Fe³⁺, 2Fe²⁺] state and a [1Fe³⁺, 3Fe²⁺] state. nrel.gov For HiPIPs, the transition is between [3Fe³⁺, 1Fe²⁺] and [2Fe³⁺, 2Fe²⁺]. nrel.gov It is crucial to note that in these clusters, the oxidation states are delocalized, meaning each iron atom has the same average oxidation level as the others in the cluster. uni-muenchen.deacs.org
Table 1: Redox Properties of Representative [Fe4S4] Proteins
| Protein Type | Organism | Redox Couple | Typical Redox Potential (E_m) |
|---|---|---|---|
| Low-Potential Ferredoxin | Clostridium pasteurianum | [Fe4S4]²⁺ / [Fe4S4]¹⁺ | ~ -400 mV |
| Low-Potential Ferredoxin | Azotobacter vinelandii | [Fe4S4]²⁺ / [Fe4S4]¹⁺ | -486 mV / -644 mV (for 2-cluster Fd) |
| High-Potential Iron-Sulfur Protein (HiPIP) | Chromatium vinosum | [Fe4S4]³⁺ / [Fe4S4]²⁺ | ~ +350 mV |
| High-Potential Iron-Sulfur Protein (HiPIP) | Rhodopila globiformis | [Fe4S4]³⁺ / [Fe4S4]²⁺ | ~ +450 mV |
Electron Transfer Mechanisms in [Fe4S4] Proteins
The primary function of [Fe4S4] clusters is to act as conduits for electrons. They mediate electron flow between various metabolic enzymes, often acting as biological capacitors that can accept or discharge a single electron. nrel.gov
Low-Potential Ferredoxins (Bacterial-type)
Bacterial-type ferredoxins are small, soluble proteins that typically contain one or two [Fe4S4] clusters. nrel.gov They function as key electron carriers in a wide range of metabolic processes, including nitrogen fixation and photosynthesis. uni-muenchen.deacs.org These proteins utilize the low-potential [Fe4S4]²⁺/[Fe4S4]¹⁺ redox couple, with potentials generally ranging from -340 mV to -500 mV. nrel.gov Some bacterial ferredoxins, particularly those with two [4Fe-4S] clusters, can mediate two-electron transfer reactions. nrel.gov The protein environment, including specific amino acid sequences like the conserved Cys-X-X-Cys-X-X-Cys motif, is crucial for maintaining these very low potentials. nih.gov
High-Potential Iron Proteins (HiPIP)
HiPIPs constitute a distinct family of [Fe4S4] proteins that operate at a significantly higher redox potential, typically around +300 to +400 mV. Current time information in Nyong-et-Kellé, CM. They are involved in electron transport chains, particularly in photosynthetic and denitrifying bacteria. Current time information in Nyong-et-Kellé, CM.acs.org Unlike low-potential ferredoxins, HiPIPs use the [Fe4S4]²⁺/[Fe4S4]³⁺ redox couple. uni-muenchen.demit.edu The [Fe4S4]²⁺ state in HiPIPs is the reduced form, whereas in ferredoxins, it is the oxidized form. nih.govuni-muenchen.de The structural basis for this high potential is attributed to the protein's ability to stabilize the more highly charged [Fe4S4]³⁺ state within a hydrophobic environment, limiting solvent exposure and modulating the local hydrogen-bonding network. mit.eduresearchgate.net Electron transfer from a donor, such as cytochrome c, may be facilitated by interactions with hydrophobic regions on the HiPIP surface. nih.gov
Role in Mitochondrial Respiratory Chain Complexes
[Fe4S4] clusters are indispensable components of the mitochondrial electron transport chain (ETC), where they function as stepping stones for electrons. acs.org They are found in three of the four major respiratory complexes:
Complex I (NADH:ubiquinone oxidoreductase): This large enzyme contains a series of iron-sulfur clusters, including several [Fe4S4] clusters, that form an electron transfer relay. Electrons from NADH travel along this chain of clusters, which are separated by distances of approximately 14 Å suitable for electron tunneling, to the final acceptor, ubiquinone. researchgate.net
Complex II (Succinate dehydrogenase): The B subunit of Complex II contains three iron-sulfur clusters: a [2Fe-2S], a [3Fe-4S], and a [4Fe-4S] cluster. This chain of clusters funnels electrons from the oxidation of succinate (B1194679) to fumarate (B1241708) towards the ubiquinone reduction site. researchgate.net
Complex III (Cytochrome bc₁ complex): This complex contains a unique [2Fe-2S] Rieske cluster, but [Fe4S4] clusters are also integral to related processes. The principles of electron transfer through iron-sulfur centers are central to the function of Complex III in transferring electrons from ubiquinol (B23937) to cytochrome c. acs.orgresearchgate.net
In these complexes, the [Fe4S4] clusters provide a pathway for single-electron transport over significant distances within the protein structure. acs.orgresearchgate.net
Concerted Proton Electron Transfer (CPET) Reactions
While canonical [Fe4S4] reactivity involves simple electron transfer, there is growing recognition that these clusters can participate in proton-coupled electron transfer (PCET) reactions. nrel.gov In a PCET process, both an electron and a proton are transferred in a single kinetic step, often referred to as concerted proton-electron transfer (CPET). Synthetic this compound models have demonstrated the ability to act as CPET mediators, for instance, in the electrocatalytic generation of metal hydride species for CO₂ reduction. In these systems, a reduced this compound can donate what is effectively a hydrogen atom (H•, equivalent to 1e⁻ + 1H⁺). Although much of the detailed mechanistic work has been on synthetic analogues, PCET mediated by iron-sulfur clusters has been observed in enzymes like Fe-Fe hydrogenases, suggesting its relevance in biological [Fe4S4] systems as well. The site of protonation on the cluster, whether on a bridging sulfide or a ligand, and the precise mechanism are areas of active research. nrel.gov
Superexchange vs. Hole Hopping Mechanisms in Multi-Cluster Systems
In proteins containing multiple redox centers, such as ferredoxins with two [Fe4S4] clusters or the mitochondrial complexes, long-range electron transfer must occur. Two primary mechanisms are considered for this process: superexchange and hopping.
Superexchange: This is a single, coherent quantum mechanical tunneling event where the electron passes from the donor to the acceptor through the intervening medium (the "bridge"). The bridge consists of the covalent and non-covalent bonds of the protein matrix. The electron does not reside on the bridge; rather, the bridge orbitals mix with the donor and acceptor orbitals to facilitate the transfer. Theoretical calculations on electron transfer between two [Fe4S4] clusters suggest that the superexchange mechanism is the operative pathway. nih.gov This mechanism is favored because the energy required to place an electron onto the intervening amino acid residues is too high. In [Fe4S4] clusters, superexchange interactions between iron centers, mediated by the bridging sulfide ions, are also crucial for defining the electronic structure and magnetic properties of the cluster itself.
Hopping: In this mechanism, the electron moves in a series of discrete "hops" between real, localized redox-active sites within the bridge. For electron transfer, this would involve sequential reduction and oxidation of intermediate sites. For "hole hopping," a strong oxidant creates a positive charge (a "hole") which then moves in the opposite direction of the electron through a chain of oxidizable residues, such as tryptophan or tyrosine. While hole hopping is a critical mechanism in some metalloenzymes, it is considered less likely for electron transfer directly between [Fe4S4] clusters. This is because the transfer of a hole from the cluster to a nearby amino acid is energetically unfavorable. Therefore, for multi-cluster [Fe4S4] systems, the current evidence points towards a superexchange-mediated tunneling mechanism for intramolecular electron transfer. nih.gov
Modulation of Redox Properties by Protein Environment and Ligand Coordination
The intrinsic redox properties of the [Fe4S4] cubane (B1203433) core are profoundly influenced by its surrounding environment, allowing for a remarkable tuning of its reduction potential (Eₘ) over a range of more than one volt. acs.org This modulation is critical for the diverse electron transfer functions of these clusters in biology, ensuring they are precisely suited for their specific metabolic roles. Although proteins like ferredoxins (Fds) and high-potential iron-sulfur proteins (HiPIPs) can contain the identical this compound, their redox potentials are vastly different, with Fds typically operating around -400 mV and HiPIPs around +350 mV. nih.gov This significant variance is not due to changes in the core cluster structure, which remains relatively consistent, but is instead governed by the intricate interplay of the protein environment and the nature of the coordinating ligands. currentseparations.comresearchgate.net
Influence of the Protein Environment
The polypeptide matrix surrounding the this compound imposes a unique set of constraints and interactions that are key to modulating its electrochemical behavior.
Hydrogen Bonding: One of the most significant factors is hydrogen bonding between the sulfur atoms of the cluster (both inorganic and cysteinyl) and amide groups from the protein backbone or nearby water molecules. researchgate.netelifesciences.org These N-H···S or O-H···S bonds create a positive electrostatic environment that stabilizes the more negative, reduced state of the cluster, thereby shifting the redox potential. nih.gov For example, the high potential of HiPIPs is partly attributed to an extensive network of hydrogen bonds within a hydrophobic pocket, which is less prevalent in ferredoxins. researchgate.netnih.gov Computational studies have shown that a single hydrogen bond can shift the ionization potential by 0.31–0.33 eV. nih.gov
Solvent Accessibility and Hydrophobicity: The degree to which the cluster is exposed to the aqueous solvent plays a crucial role. currentseparations.comnih.gov HiPIPs typically encase the cluster in a more hydrophobic environment, shielding it from the solvent. currentseparations.com In contrast, the clusters in many ferredoxins have greater solvent accessibility. currentseparations.comnih.gov Studies using sulfur K-edge X-ray absorption spectroscopy (XAS) have demonstrated that the Fe-S bond covalency is sensitive to hydration. stanford.edu Removing water (desolvation) from a ferredoxin active site increases its Fe-S covalency, making its properties more HiPIP-like. stanford.edu Conversely, exposing the HiPIP cluster to water by unfolding the protein decreases its covalency. stanford.edu This suggests that differential hydration and the resulting changes in local electrostatics and Fe-S covalency account for a significant portion of the redox potential difference between these two classes of proteins. elifesciences.orgstanford.edu
Impact of Ligand Coordination
The direct ligation of the iron centers is a primary determinant of the cluster's electronic structure and redox activity. While cysteine is the most common ligand, variations in coordination have profound effects.
Cysteine versus Histidine Ligation: A notable example of ligand-induced modulation is the substitution of a coordinating cysteine (thiolate) with a histidine (imidazole). This change is found in the [FeFe]-hydrogenases, which feature a [Fe4S4(Cys)₃(His)] cluster. pnas.org The nitrogen donor from the histidine imidazole (B134444) ring is a weaker electron donor than the sulfur from cysteine. nrel.gov This substitution alters the electronic properties of the unique iron site and the cluster as a whole. nrel.gov Synthetic analogue studies have quantified this effect, showing that replacing a thiolate with an imidazole ligand in a model compound results in a positive shift of the redox potential by +440 mV. pnas.org This demonstrates that histidine coordination can be a powerful tool for raising the cluster's redox potential. pnas.orgnrel.gov
Ligand Conformation: Beyond the identity of the donor atom, the conformation of the coordinating ligands can also tune the redox potential. Density Functional Theory (DFT) calculations have shown that differences in the conformation of the cysteinyl ligands between models of Fd and HiPIP can induce significant changes in Fe-S covalency, independent of hydration effects. nih.gov These conformational differences alone can affect the calculated potentials by approximately 100 mV, highlighting a previously underappreciated mechanism for redox modulation. nih.gov
Influence of Exogenous and Non-Thiolate Ligands: Studies on synthetic [Fe4S4] clusters have provided detailed insights into how a wide variety of ligands can affect redox properties. For instance, the binding of carbon monoxide (CO), a strong π-accepting ligand, to a synthetic this compound can shift its redox couples by approximately +400 mV compared to clusters with more traditional ligands. osti.gov Similarly, methylation of dithiolate linker ligands in coordination polymers was shown to systematically increase the electron-richness of the cluster, thereby tuning its electronic structure. rsc.org These studies underscore the principle that the electron-donating or -withdrawing nature of the terminal ligands directly impacts the redox energy of the [Fe4S4] core. nih.gov Stronger electron-donating ligands generally lead to lower (more negative) oxidation energies. nih.gov
The following tables summarize key research findings on the modulation of this compound redox potentials.
Research Findings on Redox Potential Modulation
Table 1: Effect of Protein Environment on [Fe4S4] Redox Potential
This table compares the redox potentials of [Fe4S4] clusters in different protein environments, highlighting the key factors responsible for the observed differences.
| Protein Class | Example Protein | Redox Couple | Typical Redox Potential (Eₘ) | Key Environmental Factors |
| High-Potential Iron-Sulfur Proteins (HiPIPs) | Chromatium vinosum HiPIP | [Fe₄S₄]²⁺/³⁺ | +100 to +450 mV nih.gov | Hydrophobic environment, extensive H-bonding, low solvent accessibility currentseparations.comresearchgate.netnih.gov |
| Bacterial Ferredoxins (Fds) | Peptococcus aerogenes Fd | [Fe₄S₄]²⁺/¹⁺ | -300 to -645 mV currentseparations.comnih.gov | Higher solvent accessibility, fewer H-bonds compared to HiPIP currentseparations.comnih.gov |
| [FeFe]-Hydrogenase | Clostridium acetobutylicum CaI | [Fe₄S₄]²⁺/¹⁺ | ~ -420 mV | Unique His-ligation, specific protein-protein interaction surfaces nrel.gov |
| Photosystem I | PsaC subunit | [Fe₄S₄]²⁺/¹⁺ | Fₐ: ~ -530 mV, Fₑ: ~ -580 mV | Specific protein electrostatic environment, interactions with other redox centers acs.org |
Table 2: Effect of Ligand Substitution on [Fe4S4] Redox Potential
This table presents data from studies on synthetic analogues and site-directed mutagenesis, illustrating how changing the coordinating ligands alters the redox potential of the this compound.
| Cluster/Complex | Ligand Set | Redox Couple | E₁/₂ (vs. reference) | Key Finding |
| Synthetic HiPIP Analogue | [Fe₄S₄(SDmp)₄]¹⁻/²⁻ | [Fe₄S₄]³⁺/²⁺ | -820 mV vs Ag/Ag⁺ pnas.org | All-thiolate coordination provides a baseline for a low potential in this model system. pnas.org |
| Synthetic Hydrogenase Analogue | [Fe₄S₄(SDmp)₃(Me₄Im)]⁰/¹⁻ | [Fe₄S₄]³⁺/²⁺ | -380 mV vs Ag/Ag⁺ pnas.org | Replacing one thiolate (SDmp) with an imidazole (Me₄Im) causes a +440 mV positive shift in potential. pnas.org |
| CO-Bound Cluster | [(IMes)₃Fe₄S₄(CO)]⁰/⁺ | [Fe₄S₄]¹⁺/²⁺ | ~ -0.50 V vs Fc/Fc⁺ osti.gov | The strong π-accepting CO ligand significantly raises (makes more positive) the redox potential. osti.gov |
| Site-Differentiated Cluster | [Fe₄S₄(Cys)₃(His)] | [Fe₄S₄]²⁺/¹⁺ | More positive than all-Cys nrel.gov | Quantum mechanical calculations show His-coordination leads to a more positive potential than all-Cys coordination. nrel.gov |
Catalytic Roles and Mechanisms of Fe4s4 Containing Enzymes
Nitrogenase
Nitrogenase is a complex enzyme responsible for biological nitrogen fixation, the reduction of dinitrogen (N₂) to ammonia (B1221849) (NH₃). escholarship.organnualreviews.org This process is essential for life, as it converts atmospheric nitrogen into a form usable by living organisms. escholarship.org The most common form of nitrogenase, the molybdenum (Mo)-nitrogenase, is a two-component system consisting of the Fe protein and the MoFe protein. pnas.orgnih.gov The Fe protein, a homodimer, contains a single [4Fe-4S] cluster that bridges its two subunits. pnas.orgnih.gov The MoFe protein, a heterotetramer, houses two more complex metal clusters: the P-cluster ([8Fe-7S]) and the iron-molybdenum cofactor (FeMoco; [MoFe₇S₉C-homocitrate]), which is the site of substrate reduction. pnas.orgutoronto.canih.gov
Electron Transfer from Fe Protein
The primary role of the [4Fe-4S] cluster in the Fe protein is to mediate the transfer of electrons to the MoFe protein. nih.govnih.gov This process is coupled to the hydrolysis of MgATP. annualreviews.org The Fe protein accepts electrons from a physiological reductant, such as ferredoxin or flavodoxin, and then, in a complex with the MoFe protein, transfers them one at a time. utoronto.ca The binding of MgATP to the Fe protein induces a conformational change that lowers the reduction potential of the [Fe4S4] cluster, making the electron transfer to the MoFe protein thermodynamically favorable. annualreviews.orgosti.gov This conformational change is also thought to expose the this compound, facilitating its interaction with the P-cluster of the MoFe protein. semanticscholar.org The electron transfer pathway within the nitrogenase complex proceeds from the [4Fe-4S] cluster of the Fe protein to the P-cluster and finally to the FeMoco, where substrate reduction occurs. pnas.orgnih.govnih.gov During this process, the this compound of the Fe protein cycles between its 1+ and 2+ oxidation states. semanticscholar.org
Role in Substrate Reduction
While the FeMoco is the ultimate site of dinitrogen reduction, the this compound of the Fe protein has been shown to be capable of independent catalytic activity. In the presence of a strong reductant, the Fe protein can catalyze the reduction of carbon dioxide (CO₂) to carbon monoxide (CO) and even hydrocarbons. escholarship.orgacs.org This reactivity is associated with the "super-reduced," all-ferrous [Fe₄S₄]⁰ state of the cluster. acs.org Theoretical calculations suggest that this process involves an aldehyde-like intermediate that undergoes proton-coupled electron transfer to form hydrocarbon products. acs.org
Furthermore, a variant of the P-cluster, known as the P-cluster and composed of paired [4Fe-4S]-like clusters, has demonstrated the ability to catalyze ATP-independent substrate reduction. pnas.org This P-cluster can reduce not only protons and acetylene (B1199291) but also more complex substrates like cyanide and carbon monoxide to alkanes and alkenes. pnas.org This finding suggests that [4Fe-4S]-based clusters possess an intrinsic catalytic potential for a range of reduction reactions. pnas.org
Cluster Maturation in Nitrogenase Biosynthesis
The this compound of the Fe protein, and the Fe protein itself, are also intimately involved in the biosynthesis of the complex metalloclusters of the MoFe protein. nih.govresearchgate.net The assembly of the P-cluster is believed to occur in situ on the MoFe protein from two [4Fe-4S]-like precursors. pnas.org The maturation of the second P-cluster requires the concerted action of the NifZ protein, the Fe protein, and MgATP. pnas.org The Fe protein likely provides the necessary electrons for the reductive coupling of the precursor clusters. pnas.org
The biosynthesis of FeMoco is an even more complex process that occurs on a scaffold protein, NifEN, before being inserted into the MoFe protein. pnas.org The Fe protein plays a crucial role in this maturation process as well, likely acting as an electron donor for the insertion of molybdenum and homocitrate into an iron-sulfur core precursor. nih.govpnas.org
Hydrogenases
Hydrogenases are enzymes that catalyze the reversible oxidation of molecular hydrogen (H₂). lu.se They are classified based on the metal content of their active site, with [FeFe]-hydrogenases being among the most efficient H₂ producers. nih.gov
H-cluster Function in Fe-only Hydrogenases
The active site of [FeFe]-hydrogenases is the H-cluster, a unique six-iron sulfur cluster. nih.govacs.org The H-cluster is composed of a standard [4Fe-4S] cubane (B1203433) linked via a cysteine residue to a di-iron subsite, [2Fe]H. nih.govnih.gov This [2Fe]H subsite is further coordinated by carbon monoxide (CO) and cyanide (CN⁻) ligands, as well as a bridging azadithiolate (adt) ligand. nih.govnih.gov The [4Fe-4S] portion of the H-cluster functions as an electron relay, transferring electrons to and from the catalytic [2Fe]H subsite. rsc.org While the [2Fe]H subsite alone has very poor catalytic activity, its integration into the protein scaffold with the [4Fe-4S] cluster enables the high efficiency of the enzyme. rsc.org
The biosynthesis of the H-cluster is a complex process involving several accessory proteins known as maturases (HydE, HydF, and HydG). nih.govpnas.org The [4Fe-4S] subcluster is assembled by the cell's general iron-sulfur cluster machinery, while the unique [2Fe]H subsite is synthesized separately and then inserted. pnas.org
Protonation States and Reactivity
The catalytic cycle of [FeFe]-hydrogenases involves a series of proton and electron transfer events at the H-cluster. researchgate.net The protonation states of the cluster are crucial for its reactivity. researchgate.net Research has identified a protonated equivalent of the oxidized state (Hox), termed HoxH, which accumulates at acidic pH. researchgate.net Quantum chemical calculations suggest that a cysteine ligand of the [4Fe-4S] cluster is a likely protonation site. researchgate.net This proton-coupled electron transfer is proposed to facilitate the reduction of the [4Fe-4S] cluster and prevent the premature formation of a hydride at the di-iron site. researchgate.net
The redox potential of the [4Fe-4S] cluster can be modulated by its local environment, including hydrogen bonding and protonation events at nearby residues. acs.orgnih.govresearchgate.net In some [NiFe]-hydrogenases, which also contain [4Fe-4S] clusters for electron transfer, protonation and deprotonation of a histidine ligand to one of the clusters is thought to act as a switch, reversing the direction of electron flow to accommodate both H₂ oxidation and production. nih.gov These findings highlight the critical role of protonation in fine-tuning the electronic properties and reactivity of [Fe4S4] clusters in hydrogenases.
Aconitase and Lewis Acid Catalysis
Aconitase is a key enzyme in the citric acid cycle that catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate, via a cis-aconitate intermediate. caymanchem.comontosight.ai Unlike many other iron-sulfur proteins that participate in redox reactions, the this compound in aconitase plays a direct catalytic role as a Lewis acid. illinois.eduwikipedia.orgpnas.org The cluster, held in place by three cysteine residues, features a unique iron atom (Feα) that is not ligated to the polypeptide chain and is available to interact with the substrate. proteopedia.orgacs.org
The catalytic mechanism involves the binding of citrate to this unique iron atom of the this compound. illinois.eduproteopedia.org The cluster then acts as a Lewis acid, facilitating the dehydration of citrate to form the intermediate cis-aconitate. illinois.edunih.gov This intermediate subsequently undergoes a rehydration step to form isocitrate. illinois.edu The entire process is a reversible isomerization. acs.org Spectroscopic studies have been instrumental in elucidating this mechanism, which involves the binding of citrate, its dehydration to cis-aconitate, a 180° rotation of the intermediate within the active site, followed by rehydration to yield isocitrate. illinois.edu The inactive form of aconitase contains a [3Fe-4S] cluster, which can be activated by the insertion of a ferrous ion to form the catalytic [4Fe-4S] center. proteopedia.org
| Enzyme | Substrate | Intermediate | Product | Catalytic Role of this compound |
| Aconitase | Citrate | cis-Aconitate | Isocitrate | Lewis acid catalysis for dehydration/rehydration |
Radical S-Adenosylmethionine (SAM) Enzymes
The Radical S-Adenosylmethionine (SAM) enzyme superfamily is one of the largest groups of enzymes found in nature, catalyzing a vast array of complex chemical reactions. nih.govannualreviews.org These enzymes utilize a conserved [4Fe-4S] cluster to initiate radical-based catalysis by reductively cleaving S-adenosylmethionine (SAM). acs.org
Generation of 5'-Deoxyadenosyl Radical
The canonical first step in the catalytic cycle of Radical SAM enzymes is the generation of a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). nih.gov This process is initiated by the one-electron reduction of SAM, which is coordinated to a unique iron site of the [4Fe-4S] cluster. annualreviews.org A surprising and crucial discovery in understanding this mechanism was the identification of an organometallic intermediate, designated as Ω. nih.govannualreviews.org
In the formation of Ω, the 5'-deoxyadenosyl moiety of SAM becomes directly bonded to the unique iron atom of the [4Fe-4S] cluster. annualreviews.orgresearchgate.netnih.gov This intermediate has been trapped and characterized using techniques like rapid freeze-quench EPR spectroscopy. nih.gov The subsequent homolysis of the Fe-C5' bond in the Ω intermediate liberates the 5'-dAdo• radical, which is then positioned to react with the substrate. nih.govannualreviews.org This mechanism of generating a radical via an organometallic precursor draws parallels to the function of coenzyme B12. nih.gov The 5'-dAdo• radical has been confirmed as a catalytically competent intermediate in these enzymatic reactions. nih.govnih.gov
Substrate Activation and Reaction Pathways
Once generated, the primary role of the 5'-deoxyadenosyl radical is to abstract a hydrogen atom from a specific site on the substrate, thereby generating a substrate radical. acs.orgnih.gov This initial hydrogen abstraction activates the substrate for a wide variety of subsequent chemical transformations. The diversity of reactions catalyzed by Radical SAM enzymes is remarkable and includes:
Cofactor and Natural Product Biosynthesis: Many essential cofactors and complex natural products are synthesized through pathways involving Radical SAM enzymes. nih.gov
DNA Damage Repair: Some Radical SAM enzymes are involved in the repair of UV-induced DNA damage. nih.gov
Anaerobic Metabolism: These enzymes play crucial roles in various anaerobic metabolic pathways. nih.gov
Substrate Adenosylation: In some cases, the 5'-dAdo• radical can directly add to an sp2-hybridized carbon of a substrate, leading to an adenosylated product. nih.gov
The specific reaction pathway is determined by the architecture of the enzyme's active site, which precisely positions the substrate relative to the generated radical, ensuring high regio- and stereospecificity. nih.gov
| Enzyme Superfamily | Cofactor | Key Intermediate | Primary Radical | General Function |
| Radical SAM | [4Fe-4S] cluster, SAM | Organometallic Ω intermediate | 5'-Deoxyadenosyl radical (5'-dAdo•) | Hydrogen abstraction to initiate diverse radical catalysis |
[Fe4S4] Clusters in Nucleic Acid Metabolism and Repair
Iron-sulfur clusters are not only vital for metabolic enzymes but are also increasingly recognized as essential components of proteins involved in the maintenance of genomic integrity. mdpi.comacs.org A growing number of enzymes that participate in DNA replication, repair, and metabolism have been found to contain [4Fe-4S] clusters. mdpi.comacs.orgcaltech.edu
DNA Glycosylases (e.g., MutY, NTHL1, Endonuclease III)
Several base excision repair (BER) DNA glycosylases, including MutY, NTHL1, and Endonuclease III (EndoIII), contain a [4Fe-4S] cluster. mdpi.comcaltech.eduresearchgate.net These enzymes are responsible for identifying and removing damaged or mismatched bases from DNA. nih.gov
MutY: This enzyme specifically removes adenine (B156593) mispaired with the oxidative lesion 8-oxoguanine. mdpi.compreprints.org The [4Fe-4S] cluster in MutY is crucial for its function, and its proper coordination is required for recognizing the substrate and excising the adenine base. biorxiv.orgnih.gov
NTHL1: This glycosylase removes oxidized pyrimidine (B1678525) bases from DNA. mdpi.compreprints.org
Endonuclease III (EndoIII): As the first DNA repair enzyme found to contain a [4Fe-4S] cluster, EndoIII excises a variety of damaged pyrimidines. nih.govmdpi.com
Initially thought to have a purely structural role, the [4Fe-4S] clusters in these glycosylases are now known to be redox-active and essential for DNA binding and lesion detection. mdpi.comresearchgate.netpreprints.org The cluster is typically located in a solvent-exposed loop, and its oxidation state can influence the enzyme's affinity for DNA. mdpi.comcaltech.edu Upon binding to DNA, the redox potential of the cluster shifts, making it redox-active at physiological potentials. acs.orgnih.gov This has led to a model where DNA-mediated charge transport between [4Fe-4S] clusters of different repair proteins could be a mechanism for rapidly scanning the genome for damage. acs.orgresearchgate.netresearchgate.net
| DNA Glycosylase | Function | Role of this compound |
| MutY | Removes adenine from 8-oxoG:A mismatches | DNA binding, lesion recognition, redox sensing |
| NTHL1 | Removes oxidized pyrimidines | DNA binding, lesion recognition, redox sensing |
| Endonuclease III | Removes damaged pyrimidines | DNA binding, lesion recognition, redox sensing |
DNA Helicases (e.g., XPD, FANCJ, DDX11)
A number of DNA helicases, particularly from the SF2 family, contain a [4Fe-4S] cluster that is essential for their function. mdpi.com These helicases unwind double-stranded DNA to provide single-stranded templates for replication, repair, and recombination.
XPD (Xeroderma Pigmentosum group D): A component of the TFIIH complex, XPD is crucial for nucleotide excision repair (NER). mdpi.comnih.gov The [4Fe-4S] cluster is indispensable for its helicase activity, and mutations in this domain abrogate the NER function. nih.govplos.org The cluster is believed to play a role in sensing the disruption of the double helix at the site of damage. nih.gov
FANCJ (Fanconi Anemia Complementation Group J): This helicase is involved in the repair of interstrand crosslinks and the resolution of G-quadruplex structures. researchgate.netfrontiersin.org The integrity of its [4Fe-S] cluster is critical for its DNA unwinding activity. frontiersin.org
DDX11 (also known as ChlR1): Implicated in sister chromatid cohesion, DDX11 is another SF2 helicase whose function relies on its [4Fe-S] cluster. mdpi.com Like FANCJ, it has been shown to be capable of displacing proteins bound to DNA. mdpi.com
For these helicases, the [4Fe-S] cluster is not merely structural but is directly linked to their catalytic unwinding activity. mdpi.comresearchgate.net While the cluster does not typically affect ATP hydrolysis or initial DNA binding, it is essential for the mechanical process of strand separation. mdpi.com
| DNA Helicase | Pathway(s) | Role of this compound |
| XPD | Nucleotide Excision Repair (NER), Transcription | Essential for helicase activity in NER, DNA damage sensing |
| FANCJ | Fanconi Anemia pathway, G-quadruplex resolution | Essential for DNA unwinding activity |
| DDX11 | Sister chromatid cohesion, DNA replication | Essential for helicase activity, protein displacement from DNA |
DNA Polymerases and Primases
The discovery of [4Fe-4S] clusters within the core of eukaryotic DNA replication machinery, specifically in DNA polymerases and primases, has unveiled new layers of regulatory complexity in genome maintenance. nih.gov These clusters are not merely structural components but are integral to the catalytic and regulatory functions of these essential enzymes. nih.govnih.gov
In eukaryotes, the bulk of chromosomal replication is carried out by B-family DNA polymerases, including the multisubunit polymerases α, δ, ε, and ζ. nih.gov The catalytic subunits of the primary replicative polymerases, Pol α, Pol δ, and Pol ε, each bind a [4Fe-4S] cluster that is crucial for the stability of the replisome. mdpi.com Similarly, the DNA primase complex, responsible for synthesizing RNA primers to initiate DNA synthesis, contains a [4Fe-4S] cluster in the C-terminal domain of its regulatory subunit, PRIM2 (p58 in humans), which is essential for primer synthesis. nih.govmdpi.compreprints.org
The precise functions of these clusters are a subject of ongoing research, but evidence points towards a dual role: structural stabilization and redox-dependent regulation. nih.govnih.gov The [4Fe-4S] clusters are vital for the proper folding and stability of the polymerases and primase. nih.gov Beyond this structural role, a "redox switch" model has been proposed, suggesting that the oxidation state of the cluster can modulate the enzyme's activity and its interaction with DNA. mdpi.commdpi.com For instance, in DNA primase, the oxidized [4Fe-4S] cluster enhances its binding to DNA, activating the enzyme to initiate primer synthesis. mdpi.compreprints.org As the RNA primer is extended, DNA-mediated redox signaling involving the [4Fe-4S] cluster of Pol α is thought to facilitate primer truncation and the handoff of the template to the next polymerase. mdpi.compreprints.org
The redox state of the cluster in DNA polymerases may also regulate the speed of DNA synthesis. mdpi.com Studies on yeast DNA polymerase δ have shown that its [4Fe-4S] cluster is redox-active, and this property can reversibly modulate the polymerase's activity. acs.org Similarly, the cluster in yeast DNA polymerase ε is redox-active, and its oxidation leads to a significant decrease in DNA synthesis. mdpi.comacs.org This redox signaling could provide a mechanism to slow down or halt DNA synthesis in response to oxidative stress. mdpi.com
Table 1: [Fe4S4] Clusters in Eukaryotic DNA Polymerases and Primases
| Enzyme | Subunit Containing this compound | Established Role(s) |
|---|---|---|
| DNA Polymerase α (Pol α) | POLA1 (catalytic subunit) | Replisome stability, potential redox signaling for primer handoff. mdpi.com |
| DNA Polymerase δ (Pol δ) | POLD1 (catalytic subunit) | Protein stability, potential redox regulation of synthesis rate. nih.govmdpi.com |
| DNA Polymerase ε (Pol ε) | POLE1 (catalytic subunit) | Replisome stability, redox-active, oxidation inhibits synthesis. mdpi.comacs.org |
| DNA Polymerase ζ (Pol ζ) | REV3L (catalytic subunit) | Stabilization of the polymerase complex. nih.gov |
| DNA Primase | PRIM2 (p58 in humans) | Essential for primer synthesis, redox switch for DNA binding. nih.govmdpi.compreprints.org |
DNA-Mediated Charge Transport Signaling
A fascinating role for [4Fe-4S] clusters in DNA-processing enzymes is their participation in DNA-mediated charge transport (CT). This mechanism allows for rapid, long-range signaling between proteins bound to the same DNA molecule. researchgate.netresearchgate.net The DNA double helix acts as a conduit for electrons, enabling the redox states of distal [4Fe-4S] clusters to be coupled, thereby coordinating the activities of different enzymes across the genome. researchgate.netnih.gov
This signaling is predicated on the discovery that the [4Fe-4S] clusters in many DNA-binding proteins are redox-active at cellular potentials only when bound to DNA. researchgate.netnih.gov The redox potential of the cluster often shifts upon DNA binding, activating it for electron transfer. researchgate.net This DNA-mediated redox chemistry is highly sensitive to the integrity of the DNA base pair stack; lesions or mismatches can disrupt charge transport, providing a potential mechanism for damage detection. researchgate.net
In the context of DNA repair, enzymes like Endonuclease III (EndoIII) and DinG in E. coli use DNA-mediated CT to cooperate and redistribute to sites of DNA damage. researchgate.netnih.gov Atomic force microscopy has shown that these proteins can reduce and oxidize each other over long distances through the DNA duplex. researchgate.net This redox signaling changes the proteins' affinity for DNA, allowing them to scan the genome more efficiently for lesions. researchgate.net Genetic studies have confirmed that this inter-protein signaling via DNA CT is essential for cellular viability under stress conditions. researchgate.netnih.gov
For DNA replication, this signaling mechanism has been proposed to regulate the handoff between primase and DNA polymerase α. rsc.orgcaltech.edu The model suggests that the DNA-binding affinity of the primase is significantly higher when its [4Fe-4S] cluster is in the oxidized state. rsc.orgosti.gov DNA-mediated CT could then trigger the reduction of the primase cluster, lowering its DNA affinity and facilitating the switch to Pol α for DNA elongation. mdpi.comosti.gov This redox signaling represents an efficient chemical mechanism for managing substrate handoffs during the complex process of DNA replication. osti.gov
Roles in Replication Fork Stability and DNA Synthesis Regulation
The presence of [4Fe-4S] clusters in all three core eukaryotic replicative DNA polymerases (α, δ, and ε) underscores their importance in maintaining the stability of the replication fork. mdpi.com The assembly and insertion of these clusters into the polymerases are handled by the cytosolic Fe-S cluster assembly (CIA) machinery and are essential for cell viability. mdpi.com Defects in this machinery lead to the loss of clusters in the polymerases, resulting in reduced protein stability and activity, which in turn causes genome instability. mdpi.com
The clusters contribute to the stability of the polymerase complexes themselves and their interaction with DNA. mdpi.comnih.gov This stabilizing function is critical, especially under conditions of replication stress, where the CIA machinery helps to stabilize DNA polymerases at stalled replication forks. mdpi.com For example, the helicase-nuclease Dna2, which contains a [4Fe-4S] cluster, plays a key role in processing stalled replication forks and promoting their restart. mdpi.commdpi.com
Beyond their structural role, [4Fe-4S] clusters are emerging as key regulators of DNA synthesis. The redox state of the cluster can directly influence polymerase activity. As mentioned, oxidation of the cluster in yeast Pol ε inhibits DNA synthesis, while the redox state of the cluster in Pol δ appears to regulate the rate of synthesis. mdpi.comacs.org This redox-switch mechanism, modulated by DNA charge transport, offers a way to rapidly slow down or block DNA synthesis in response to signals like oxidative stress, preventing the replication of damaged DNA and preserving genome integrity. mdpi.comacs.org The Proliferating Cell Nuclear Antigen (PCNA), a sliding clamp that enhances polymerase processivity, is also a key factor in this regulation, as it interacts with polymerases like Pol δ in a manner influenced by the [4Fe-4S] cluster. mdpi.comnih.gov
Other Catalytic Functions (e.g., CO2 Reduction, Thioredoxin Reduction)
While renowned for their role in electron transfer, [4Fe-4S] clusters also exhibit direct catalytic activity in a variety of redox transformations, including the reduction of carbon dioxide (CO2) and thioredoxin.
CO2 Reduction: The ability of [4Fe-4S] clusters to catalyze the reduction of CO2 to hydrocarbons is a significant finding, with implications for both biochemistry and sustainable chemistry. nih.govresearchgate.net While most catalytic systems rarely achieve multiple C-C bond formations from CO2 reduction, certain metalloproteins containing [Fe4S4] clusters have been shown to catalyze this transformation. nih.govresearchgate.net This reactivity is not limited to biological systems; synthetic [Fe4S4] clusters can also perform this reaction in the presence of strong reducing agents. nih.gov The catalytic cycle is thought to involve highly reduced cluster states, such as [Fe4S4]⁰, which are capable of activating the inert CO2 molecule. nih.gov
Recent research has focused on creating artificial metalloenzymes and materials that harness this capability. nih.govuchicago.eduosti.gov For example, incorporating synthetic [Fe4S4] clusters into coordination polymers has enabled the heterogeneous electrocatalytic reduction of CO2 to formic acid with good selectivity. uchicago.eduosti.gov In these systems, the this compound acts as a mediator for coupled proton-electron transfer (CPET). osti.gov Another approach involves assembling a bis-biotinylated [Fe4S4] cofactor into streptavidin to create an artificial "Fischer-Tropschase" capable of reducing CO2 to hydrocarbons. nih.govresearchgate.net
Table 2: Examples of this compound-Based CO2 Reduction Systems
| System | Type | Product(s) | Key Feature |
|---|---|---|---|
| [Fe4S4]-containing metalloproteins | Biological | Hydrocarbons (Alkanes/Alkenes) | Catalyzes multi-electron reduction and C-C bond formation. nih.govresearchgate.net |
| [Fe4S4]-based coordination polymer | Synthetic Material | Formic Acid | Acts as a heterogeneous H-atom transfer mediator. uchicago.eduosti.gov |
| Artificial Fischer-Tropschase | Artificial Metalloenzyme | Hydrocarbons | Utilizes a synthetic cofactor within a protein scaffold (streptavidin). nih.govresearchgate.net |
| Ni-Fe4S4 and Co-Fe4S4 Chalcogels | Synthetic Material | CO2 reduction products | Ternary biomimetic gels show enhanced electrocatalytic activity. northwestern.edu |
Thioredoxin Reduction: In oxygenic photosynthetic organisms, ferredoxin:thioredoxin reductase (FTR) is a key enzyme that links the light-dependent electron transport chain to the regulation of metabolism. nih.govresearchgate.netacs.org FTR catalyzes the two-electron reduction of thioredoxin (Trx) using reduced ferredoxin as the electron donor. nih.govacs.org The active site of FTR is unique, containing a [4Fe-4S] cluster in close proximity to a redox-active disulfide bridge. nih.govresearchgate.netacs.org
The catalytic mechanism involves the sequential transfer of two electrons from two molecules of ferredoxin. acs.orgacs.org The [4Fe-4S] cluster accepts an electron, which facilitates the cleavage of the adjacent disulfide bond. acs.org A one-electron reduced intermediate is formed, which involves one of the cysteine residues coordinating to the cluster. acs.orgacs.org The transfer of a second electron fully reduces the disulfide to a dithiol, which is then used to reduce thioredoxin. acs.orgacs.org Spectroscopic studies have revealed novel, site-specific chemistry at the [4Fe-4S] cluster throughout the catalytic cycle, including the formation of an unprecedented electron-rich [Fe4S4]²⁺ cluster in the two-electron-reduced state. acs.orgacs.org Histidine-86 has been identified as a critical residue that likely functions as a proton donor/acceptor in the catalytic cycle. nih.gov
Regulatory and Sensing Functions of Fe4s4 Clusters
Redox-Sensitive Switches
The ability of [Fe4S4] clusters to exist in multiple oxidation states allows them to function as effective redox-sensitive switches. acs.orgpnas.org This capacity for reversible oxidation-reduction reactions can trigger conformational changes in the host protein, thereby modulating its activity. nih.govmdpi.com
A prime example of a [Fe4S4] cluster acting as a redox switch is found in DNA primase. mdpi.com The oxidation state of the [4Fe-4S] cluster within the PRIM2 subunit of DNA primase influences its DNA binding affinity. mdpi.com The oxidized [4Fe-4S]³⁺ form binds more tightly to DNA than the reduced [4Fe-4S]²⁺ form. mdpi.com This redox-dependent change in binding affinity is thought to be a mechanism for regulating the protein's activity in response to the cellular redox environment. mdpi.com Similarly, in DNA polymerase ε, the [4Fe-4S] cluster is redox-active, and its oxidation state can influence polymerase activity, suggesting a role in DNA-mediated signaling. acs.org
The redox potential of these clusters, a measure of their tendency to accept or donate electrons, is finely tuned by the protein environment. acs.org This tuning allows the cluster's redox activity to be poised at a physiologically relevant range, enabling it to respond to subtle changes in the cellular redox state. acs.org
Sensing of Environmental Cues (e.g., Oxygen, Nitric Oxide, Iron)
The inherent reactivity of [Fe4S4] clusters with various small molecules makes them excellent sensors for environmental cues. researchgate.netnih.gov This sensing function is critical for cellular adaptation to changing conditions. nih.gov
Oxygen Sensing:
The sensitivity of [Fe4S4] clusters to oxygen is a key feature exploited by many regulatory proteins. pnas.orgmdpi.com The Fumarate (B1241708) and Nitrate Reductase (FNR) protein in Escherichia coli is a classic example of an oxygen sensor. pnas.orgnih.gov Under anaerobic conditions, FNR contains a [4Fe-4S]²⁺ cluster, which promotes the dimerization of the protein and enables it to bind to DNA, thereby regulating the expression of over 300 genes involved in anaerobic respiration. nih.govresearchgate.net Upon exposure to oxygen, the [4Fe-4S]²⁺ cluster is labile and undergoes a conversion to a [2Fe-2S]²⁺ cluster. pnas.orgnih.gov This conversion leads to the dissociation of the FNR dimer into inactive monomers that can no longer bind DNA, thus altering gene expression in response to the presence of oxygen. pnas.orgnih.gov The conversion from the [4Fe-4S] to the [2Fe-2S] form involves intermediate species, including a [3Fe-4S]¹⁺ cluster. nih.govuea.ac.uk
Another example is the sensor kinase NreB from Staphylococcus carnosus, which contains an oxygen-sensitive [4Fe-4S]²⁺ cluster. nih.govresearchgate.net In the absence of oxygen, the cluster is stable, and the kinase is active. However, when exposed to oxygen, the [4Fe-4S] cluster is converted to a [2Fe-2S] cluster and eventually degrades, leading to the inactivation of the kinase. nih.govresearchgate.net
Aconitase is another well-studied enzyme whose [4Fe-4S] cluster is sensitive to reactive oxygen species (ROS). nih.govresearchgate.net The active form of aconitase contains a [4Fe-4S] cluster, but in the presence of superoxide (B77818) or hydrogen peroxide, the cluster can be disrupted, leading to the release of an iron atom and the formation of an inactive [3Fe-4S] cluster. nih.govnih.gov
Nitric Oxide Sensing:
[Fe4S4] clusters are also targets for nitric oxide (NO), a signaling and stress-inducing molecule. nih.govd-nb.info The reaction of NO with [Fe4S4] clusters can lead to the formation of various iron-nitrosyl complexes and the degradation of the cluster. d-nb.infonih.govresearchgate.net This reactivity is harnessed by several regulatory proteins to sense NO levels. nih.govuea.ac.uk
The NsrR protein, found in many bacteria, is a dedicated NO sensor that utilizes a [4Fe-4S] cluster. nih.govuea.ac.uk In the absence of NO, the [4Fe-4S]-bound form of NsrR binds to DNA and represses the expression of genes involved in the NO stress response. mdpi.comuea.ac.uk When NO is present, it reacts with the [4Fe-4S] cluster, leading to its nitrosylation and subsequent degradation. nih.govmdpi.com This modification causes a conformational change in NsrR, leading to its dissociation from DNA and the derepression of the target genes. mdpi.comuea.ac.uk The reaction of the [4Fe-4S] cluster in NsrR with NO is complex, forming intermediates such as mononitrosylated [Fe4S4] clusters and ultimately resulting in products like Roussin's Red Ester and Roussin's Black Salt-like species. d-nb.infonih.govuni-freiburg.de
FNR, in addition to being an oxygen sensor, also responds to NO. nih.govresearchgate.net The [4Fe-4S] cluster of FNR reacts rapidly with NO, leading to its inactivation and impacting the expression of FNR-regulated genes. nih.govresearchgate.net
Iron Sensing:
[Fe4S4] clusters are also involved in sensing cellular iron levels. nih.govelifesciences.org The assembly and stability of these clusters are dependent on the availability of iron. nih.gov Therefore, proteins that utilize [Fe4S4] clusters can indirectly sense iron levels by monitoring the status of their own cluster. nih.gov
The regulator RirA in Rhizobium and related bacteria is a global regulator of iron homeostasis that contains a [4Fe-4S] cluster. elifesciences.orgrsc.org Under iron-replete conditions, the [4Fe-4S]-bound RirA represses the expression of iron uptake genes. elifesciences.orgrsc.org When iron levels are low, a labile Fe²⁺ ion dissociates from the [4Fe-4S]²⁺ cluster, forming a [3Fe-4S]⁰ intermediate. elifesciences.org This intermediate is unstable and degrades, ultimately leading to apo-RirA, which can no longer repress its target genes. elifesciences.orgrsc.org The dissociation constant for the fourth iron ion is in the low micromolar range, which is consistent with the concentration of "free" iron in the cytoplasm, allowing RirA to effectively sense and respond to changes in cellular iron availability. elifesciences.org
The iron-sulfur cluster regulator (IscR) also plays a crucial role in iron homeostasis by regulating the biosynthesis of Fe-S clusters. ebi.ac.ukfrontiersin.org
Regulation of Gene Expression
The ability of [Fe4S4] clusters to sense environmental signals is directly coupled to the regulation of gene expression. nih.govesrf.fr The signal-induced alteration of the cluster, be it a change in redox state or degradation, triggers a conformational change in the host regulatory protein. nih.govuea.ac.uk This change in protein structure alters its DNA-binding activity, leading to the activation or repression of target genes. nih.govesrf.fr
As discussed previously, FNR, NsrR, and RirA are all transcription factors that modulate gene expression in response to oxygen, nitric oxide, and iron levels, respectively, through the state of their [Fe4S4] clusters. nih.govnih.govelifesciences.org For instance, the conversion of the [4Fe-4S] cluster to a [2Fe-2S] cluster in FNR upon oxygen exposure leads to a monomeric form of the protein that does not bind DNA, thereby altering the expression of hundreds of genes. pnas.orgnih.gov Similarly, the degradation of the [4Fe-4S] cluster in NsrR by nitric oxide abolishes its DNA-binding ability, leading to the expression of genes that combat nitrosative stress. nih.govmdpi.com
The IscR protein regulates the expression of genes involved in Fe-S cluster biogenesis, including its own operon (the isc operon). ebi.ac.ukfrontiersin.org When Fe-S cluster demand is high or iron is limited, the apo-IscR form can activate the expression of the suf operon, which encodes an alternative Fe-S cluster assembly pathway. ebi.ac.uk
Allosteric Modulation of Protein Function
The changes in protein conformation induced by the state of the this compound are a form of allosteric modulation. The cluster itself acts as an allosteric effector, where its interaction with a signal molecule at the cluster site is transmitted to a distal site on the protein, typically the DNA-binding domain, to alter its function. nih.gov
In FNR, the presence of the [4Fe-4S] cluster under anaerobic conditions induces a conformation that favors dimerization and high-affinity DNA binding. pnas.orgnih.gov The oxygen-induced conversion to a [2Fe-2S] cluster results in a large structural modification that leads to the dissociation of the dimer into monomers with low DNA-binding affinity. pnas.org This allosteric mechanism allows the cell to rapidly switch between aerobic and anaerobic metabolic pathways. pnas.orgesrf.fr
The SoxR protein, although it contains a [2Fe-2S] cluster, provides a well-understood model of allosteric regulation by an iron-sulfur cluster. nih.govasm.org Oxidation of its cluster by redox-cycling compounds causes a conformational change that reorients the promoter DNA, allowing RNA polymerase to initiate transcription. nih.govmdpi.com This principle of allosteric control, where the state of the iron-sulfur cluster dictates the functional conformation of the protein, is a common theme in the regulatory functions of these versatile cofactors. nih.govpnas.org
Synthetic Models and Biomimetic Chemistry of Fe4s4 Clusters
Design Principles for Functional Analogs
The design of functional synthetic [Fe4S4] cluster analogs is guided by the desire to replicate the key structural and electronic features of those found in nature. In biological systems, these clusters are typically anchored to the protein backbone by cysteine residues. rsc.orgmit.edu Consequently, early and ongoing synthetic efforts have utilized thiolate ligands to mimic this coordination environment. uni-muenchen.de
A primary design principle involves creating a stable core structure that can support the various oxidation states observed in biological systems, which range from [Fe4S4]⁰ to [Fe4S4]³⁺. pnas.org The ligand set plays a critical role in modulating the redox potential of the cluster. For instance, the use of different alkyl- or aryl-thiolate ligands can tune the electronic properties of the synthetic cluster to match those of specific iron-sulfur proteins like ferredoxins or high-potential iron-sulfur proteins (HiPIPs). acs.org
Another key principle is the concept of "site-differentiated" clusters, where one iron site is made unique by using a different ligand. mit.edu This approach mimics the situation in some enzymes where three iron atoms are coordinated by cysteine residues, while the fourth is the active site for substrate binding and catalysis. rsc.org The steric and electronic properties of this unique ligand can be systematically varied to understand its impact on reactivity. For example, the introduction of a highly electron-releasing alkyl group can lead to a partial localization of charge within the cubane (B1203433), a phenomenon not typically seen in tetrahedrally coordinated [Fe4S4] clusters. acs.org
Furthermore, the design of the second coordination sphere, which includes the environment around the immediate ligands, is recognized as an important factor. In proteins, this environment, which includes hydrogen bonds and hydrophobic pockets, can significantly influence the cluster's properties. nih.gov Synthetic strategies are being developed to mimic these effects, for instance, by using encapsulating ligands or incorporating the clusters into larger supramolecular assemblies like porous chalcogenide aerogels (chalcogels). acs.orgnih.gov The ability to tune the redox properties of these biomimetic chalcogels presents a novel way to control their function for various applications. acs.orgnih.gov
Recent advancements have also focused on creating complete biomimetic redox series of [Fe4S4] clusters with the same ligand set, allowing for a systematic comparison of their properties across different oxidation states. pnas.org This has been a long-standing challenge in the field and is crucial for understanding the fundamental relationships between the cluster's oxidation state, its structure, and its spectroscopic features. pnas.org
Mimicry of Electron Transfer Pathways
A fundamental function of [Fe4S4] clusters in biology is to facilitate electron transfer. rsc.org Synthetic models have been instrumental in elucidating the mechanisms of these processes. The ability of the [Fe4S4] core to exist in multiple, stable oxidation states allows it to act as an efficient electron shuttle. pnas.org
Researchers have also designed systems where two or more [Fe4S4] clusters are incorporated into a single molecule to study intramolecular electron transfer. By varying the distance and the nature of the bridging ligands between the clusters, it is possible to probe the factors that control the rate and efficiency of electron transfer. For example, a synthetic model with two [Fe4S4] clusters brought into close proximity (12 Å apart) demonstrated effective inter-cluster electron transfer, mimicking the function of bacterial ferredoxins. nih.gov
The role of the surrounding medium is also a critical aspect of mimicking biological electron transfer. In proteins, the cluster is embedded in a complex dielectric environment that influences its redox properties. Synthetic studies in different solvents and within organized assemblies like chalcogels have shown that the local environment can significantly shift the reduction potential of the this compound. acs.orgacs.orgnih.gov
Furthermore, the study of synthetic clusters has provided insight into the electronic structure changes that accompany electron transfer. Techniques like Mössbauer spectroscopy on synthetic models have been used to characterize the valence states of the iron atoms in different redox states, revealing phenomena such as valence delocalization, where the charge is shared among multiple iron centers. acs.org This fluidity of electron density is key to the low reorganization energy and high efficiency of electron transfer in these systems. pnas.orgresearchgate.net
Catalytic Activity of Synthetic [Fe4S4] Clusters
While renowned for their role in electron transfer, [Fe4S4] clusters also exhibit catalytic activity in a variety of biological reactions. rsc.org Synthetic analogs have proven invaluable in exploring and understanding this catalytic potential, even leading to the discovery of new reactivities.
One of the most studied catalytic applications of synthetic [Fe4S4] clusters is in the reduction of small molecules. For instance, synthetic clusters have been shown to catalyze the electrochemical reduction of carbon dioxide (CO₂). rsc.orgacs.org These model systems can achieve the reduction of CO₂ at significantly lower overpotentials compared to the uncatalyzed reaction, with formate (B1220265) being a primary product. rsc.org This reactivity is relevant to understanding the role of iron-sulfur clusters in primordial carbon fixation pathways. acs.org
Synthetic [Fe4S4] clusters have also been employed as catalysts for the production of hydrogen. osti.gov When embedded in materials like graphene or chalcogels, these clusters can act as electrocatalysts for the hydrogen evolution reaction. acs.orgnih.govosti.gov In some systems, they serve as mediators, facilitating proton-coupled electron transfer (PCET) to a primary catalyst. For example, [Fe4S4] clusters incorporated into a coordination polymer on an electrode surface can act as hydrogen atom transfer mediators to a soluble manganese-based CO₂ reduction catalyst, improving its selectivity for formic acid. osti.govuchicago.edu
The catalytic cycle of nitrogenase, which reduces dinitrogen (N₂) to ammonia (B1221849) (NH₃), involves complex iron-sulfur clusters. Synthetic chemists have made progress in creating models that mimic aspects of this process. While the direct catalytic reduction of N₂ by a simple synthetic this compound remains a formidable challenge, these models help to understand the binding and activation of small molecule substrates at iron-sulfur centers. acs.org
Below is a table summarizing some of the catalytic activities of synthetic [Fe4S4] clusters:
| Substrate | Product(s) | Catalyst System | Key Findings |
| Carbon Dioxide (CO₂) | Formate, Carbon Monoxide (CO), Hydrocarbons | [Fe4S4(SR)₄]²⁻ type clusters, often in electrochemical setups. rsc.orgacs.org | Catalyzes reduction at lower overpotentials. rsc.org Product selectivity can be influenced by the reaction conditions and ligand environment. |
| Protons (H⁺) | Hydrogen (H₂) | [Fe4S4] clusters supported on graphene or in chalcogels. acs.orgnih.govosti.gov | Act as electrocatalysts for hydrogen evolution. Can function as co-catalysts in photochemical hydrogen production. acs.orgnih.gov |
| Carbon Disulfide (CS₂) | Not specified | [Fe4S4] clusters in chalcogels with [Sn₄S₁₀]⁴⁻ linkers. acs.orgnih.gov | Enhanced electrochemical reduction compared to other linker systems. acs.orgnih.gov |
These studies not only provide fundamental insights into how biological iron-sulfur clusters function as catalysts but also pave the way for the development of new, efficient catalysts for important chemical transformations.
Controlled Synthesis and Self-Assembly
The synthesis of [Fe4S4] clusters has evolved from simple self-assembly reactions to more controlled and rational methodologies. The classic approach involves the reaction of an iron salt, a source of sulfide (B99878) (like elemental sulfur or sodium sulfide), and thiolate ligands in an organic solvent. mit.edunih.gov This self-assembly process is effective but can sometimes lead to a mixture of products or clusters of different nuclearities. mit.edu
A significant challenge in synthetic [Fe4S4] chemistry is achieving rational control over the cluster's structure and nuclearity. mit.edu For instance, even minor changes in the reaction conditions, such as the counterion used, can lead to the formation of different cluster types, like the [Fe6S6]³⁺ prism instead of the [Fe4S4]²⁺ cubane. mit.edu
To address this, researchers have developed methods for more controlled synthesis. One approach is the use of pre-designed chelating ligands. These ligands can bind to multiple iron sites, acting as a scaffold that directs the assembly of the desired cluster. For example, tridentate ligands have been used to create site-differentiated [Fe4S4] clusters, where one iron atom is distinct from the other three. mit.eduacs.org By modifying the steric properties of these ligands, it is possible to selectively synthesize either [Fe4S4]²⁺ or [Fe6S6]³⁺ clusters. mit.edu
Another strategy for controlled synthesis is the use of pre-formed clusters as building blocks. For example, [2Fe-2S] clusters can be reductively coupled to form [Fe4S4] clusters, mimicking a proposed biosynthetic pathway. nih.gov Similarly, existing [Fe4S4] clusters can be used as precursors for the synthesis of higher nuclearity clusters or heterometallic clusters through fragment condensation reactions. uni-muenchen.deosti.gov
The in vivo synthesis of iron-sulfur clusters is a highly regulated process involving a suite of assembly proteins like the SUF and ISC systems. acs.org Inspired by this, researchers are developing biomimetic in vitro synthesis methods. For example, the SUF system has been reconstituted in vitro to assemble [4Fe-4S] clusters from iron ions and cysteine under aerobic conditions, which is a significant challenge due to the oxygen sensitivity of the clusters. acs.org
The table below highlights different approaches to the synthesis of [Fe4S4] clusters:
| Synthetic Method | Description | Advantages | Challenges |
| Spontaneous Self-Assembly | Reaction of simple iron and sulfide sources with monodentate ligands (e.g., thiolates). mit.edunih.gov | Simplicity, access to a wide range of basic cluster types. | Lack of control over nuclearity and structure, potential for product mixtures. mit.edu |
| Ligand-Directed Synthesis | Use of chelating ligands (bidentate, tridentate) to template the formation of a specific cluster structure. mit.edu | High selectivity for a desired cluster nuclearity and isomer. Enables synthesis of site-differentiated clusters. mit.edu | Requires rational design and synthesis of often complex ligands. |
| Cluster Conversion/Expansion | Using pre-formed smaller clusters (e.g., [2Fe-2S]) as building blocks for [Fe4S4] clusters. nih.gov | Mimics biological pathways, allows for stepwise construction. | Can require specific and sometimes harsh reaction conditions. |
| Biomimetic In Vitro Synthesis | Utilizing reconstituted protein machinery (e.g., SUF system) to assemble clusters. acs.org | High fidelity and control, potential for synthesis under physiologically relevant conditions. acs.org | Requires production and purification of multiple protein components. |
These evolving synthetic strategies are providing unprecedented control over the structure and function of [Fe4S4] analogs, bringing us closer to fully replicating and understanding their diverse roles in chemistry and biology.
Evolutionary Implications of Fe4s4 Clusters
Ancient Origins and Role in Early Life Chemistry
Iron-sulfur clusters are considered to be among the most ancient and essential cofactors in biology, with a history that likely intertwines with the very origins of life. nih.gov The iron-sulfur world hypothesis posits that the evolution of metabolic processes preceded the development of a genetic code, with iron-sulfur minerals playing a key catalytic role. oup.com On the prebiotic Earth, an anoxic atmosphere rich in iron and sulfur would have facilitated the spontaneous formation of iron-sulfur clusters. pasteur.fr These simple, self-assembling inorganic structures are believed to have been some of the earliest redox-active centers, crucial for the chemical reactions that laid the groundwork for life. pnas.org
The nearly universal presence of proteins containing iron-sulfur clusters in central metabolic pathways across all forms of life—Archaea, Bacteria, and Eukarya—strongly suggests their integration into biology before the great oxygenation event. acs.org It is widely believed that [4Fe-4S] clusters were among the first types of iron-sulfur clusters to evolve, a notion supported by experiments that mimic early Earth conditions and result in their formation. researchgate.net Their inherent chemical stability and versatility likely made them indispensable components of primordial metabolism. researchgate.net The discovery of [4Fe-4S] clusters in enzymes involved in fundamental processes like DNA replication and repair, as well as protein biosynthesis, further underscores their ancient and critical role in the foundational chemistry of life. oup.com
Evolution of [Fe4S4] Cluster Biogenesis Machineries
The spontaneous formation of iron-sulfur clusters became challenging with the rise of oxygen in Earth's atmosphere approximately 2.4 billion years ago. pasteur.fr The increasing presence of oxygen and its reactive species destabilized these clusters and oxidized bioavailable iron, making it less accessible for cellular use. pasteur.fracs.org This environmental pressure is widely thought to have driven the evolution of sophisticated protein-based machineries to catalyze and protect the synthesis of iron-sulfur clusters. pasteur.frspringernature.com
However, recent research suggests that the origins of these dedicated biogenesis systems are much older than previously thought, predating the oxygenation of the atmosphere and tracing back to the last universal common ancestor (LUCA). pasteur.fr Large-scale phylogenomic analyses have identified several distinct machineries for iron-sulfur cluster biogenesis, including the ISC (iron-sulfur cluster), SUF (sulfur mobilization), NIF (nitrogen fixation), SMS (sulfur mobilization system), and MIS (minimal iron-sulfur) systems. springernature.comresearchgate.net
The SUF system is considered the most ancient of these pathways and was likely present in early anaerobic life forms. acs.orgmdpi.com The core components of the SUF machinery, SufB and SufC, form a scaffold for cluster assembly. acs.org The diversification into oxygen-rich environments likely drove the acquisition of accessory proteins like SufD, SufE, and SufS to enhance the efficiency and protection of the process. acs.org
The ISC system, while well-studied, is present in only a few bacterial clades. springernature.com In contrast, the more recently discovered SMS and MIS systems are widespread among prokaryotes. springernature.com The SMS system is predominantly found in Archaea, while the MIS system is common in both Archaea and Bacteria, suggesting they are ancient systems that have remained closer to their ancestral form in archaea and progressively evolved in bacteria. pasteur.frspringernature.com This indicates that early organisms already possessed dedicated machinery for [Fe-S] cluster synthesis long before the rise of atmospheric oxygen. springernature.com
The evolution of these machineries showcases a progression from simpler, ancestral systems to the complex and diverse pathways observed today, reflecting adaptations to changing environmental conditions and the expanding functional roles of iron-sulfur proteins.
| Biogenesis System | Key Protein Components | Primary Distribution | Evolutionary Significance |
| SUF | SufB, SufC, SufD, SufS, SufE, SufA | Bacteria, Archaea, Plastids | Considered the most ancient system, likely present in early anaerobic life. acs.orgmdpi.com |
| ISC | IscS, IscU, IscA, HscA, HscB, Fdx | Bacteria, Mitochondria | A primary housekeeping system in many bacteria and the foundation for mitochondrial ISC biogenesis. nih.govnih.gov |
| NIF | NifS, NifU | Nitrogen-fixing bacteria | Specialized for the assembly of clusters for nitrogenase. nih.gov |
| CIA | Cfd1, Nbp35, Nar1, Cia1, Cia2, Mms19 | Eukaryotic Cytosol and Nucleus | Responsible for the maturation of cytosolic and nuclear Fe-S proteins. nih.govfrontiersin.org |
| SMS & MIS | Archaea, Bacteria | Recently discovered ancient systems dating back to LUCA, widespread in prokaryotes. pasteur.frspringernature.com |
Diversification of this compound Functions Across Domains of Life
The functional repertoire of [4Fe-4S] clusters has expanded significantly throughout the evolutionary history of life, adapting to the unique metabolic and regulatory needs of each domain.
Archaea: In Archaea, many of which inhabit anaerobic and extreme environments, [4Fe-4S] clusters are central to core metabolic processes. They are crucial components of enzymes involved in methanogenesis, sulfate (B86663) reduction, and hydrogen metabolism. researchgate.netnih.gov For example, in the archaeon Archaeoglobus fulgidus, two [4Fe-4S] clusters in the enzyme adenylylsulfate reductase are essential for electron transfer during dissimilatory sulfate reduction. nih.gov Some archaeal tRNA-modifying enzymes also utilize a [3Fe-4S] cluster, a derivative of the [4Fe-4S] structure, for their catalytic activity, highlighting a functional adaptation of the core iron-sulfur motif. osti.gov Furthermore, the PolD DNA polymerase, unique to most Archaea, is a heterodimeric enzyme that relies on these clusters. dntb.gov.ua
Bacteria: Bacteria exhibit a vast diversity of [4Fe-4S] protein functions. In addition to their well-established role as electron carriers in processes like photosynthesis and nitrogen fixation, they act as catalytic centers and regulatory switches. nih.govresearchgate.net For instance, the bacterial ferredoxins, which contain [4Fe-4S] clusters, are ancient and highly diverse, participating in a wide array of anaerobic metabolic pathways. researchgate.netresearchgate.net In many bacteria, [4Fe-4S] clusters function as sensors of cellular redox status or the presence of specific molecules like oxygen or nitric oxide. researchgate.net Transcriptional regulators such as FNR, IscR, and SoxR utilize the lability of their [4Fe-4S] clusters to control gene expression in response to environmental cues. researchgate.net The enzyme aconitase, when it loses its [4Fe-4S] cluster, can switch to a role in translational regulation. researchgate.net
Eukarya: In eukaryotes, the functions of [4Fe-4S] clusters are compartmentalized within organelles, primarily the mitochondria and the nucleus. In mitochondria, they are indispensable for the electron transport chain and the citric acid cycle. nih.gov The biogenesis of all cellular iron-sulfur clusters in eukaryotes originates in the mitochondria. dntb.gov.uanih.gov Nuclear [4Fe-4S] proteins are essential for DNA replication and repair. oup.com Several key enzymes in these processes, including DNA polymerases (Pol α, Pol δ, and Pol ε) and DNA primase, contain [4Fe-4S] clusters that are critical for their structural integrity and, in some cases, may act as redox switches. dntb.gov.uaoup.com These clusters are also found in enzymes involved in tRNA modification and ribosome biogenesis, demonstrating their deep integration into the fundamental processes of eukaryotic cell biology. oup.comnih.gov
The diversification of [4Fe-4S] cluster functions across the three domains of life reflects a remarkable evolutionary journey, from simple catalytic cofactors in early life to sophisticated sensors, structural scaffolds, and regulatory modules in modern organisms.
| Domain | Key Functions of [4Fe-4S] Clusters | Examples of Proteins/Pathways |
| Archaea | Electron transfer in core metabolism, DNA replication, tRNA modification. | Adenylylsulfate reductase, PolD DNA polymerase, ThiI. nih.govosti.govdntb.gov.ua |
| Bacteria | Electron transfer, catalysis, environmental sensing, gene regulation. | Ferredoxins, FNR, IscR, SoxR, Aconitase, Nitrogenase. researchgate.netresearchgate.net |
| Eukarya | Respiration, DNA replication and repair, ribosome biogenesis, tRNA modification. | Mitochondrial complex I, II, III, Aconitase, DNA polymerases (α, δ, ε), DNA primase. dntb.gov.uanih.govoup.com |
Damage, Repair, and Stability of Fe4s4 Clusters in Biological Contexts
Susceptibility to Oxidative Damage and Other Stressors
[Fe4S4] clusters, while versatile, are inherently susceptible to damage from various stressors due to their reactive nature. nih.gov Oxidative stress, in particular, poses a significant threat. Reactive oxygen species (ROS) like superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), as well as molecular oxygen (O₂), can readily oxidize the cluster. nih.govresearchgate.net This is especially true for solvent-exposed clusters. nih.govmdpi.compreprints.orgmdpi.com The oxidation of a [4Fe-4S]²⁺ cluster can lead to an unstable [4Fe-4S]³⁺ intermediate, which can then degrade into a [3Fe-4S]⁺ cluster with the release of a ferrous ion (Fe²⁺). mdpi.comreactome.org This process can inactivate the enzyme containing the cluster. mdpi.com
Nitrosative stress, caused by reactive nitrogen species (RNS) such as nitric oxide (NO), is another major factor in cluster damage. nih.govnih.gov The interaction of NO with [Fe4S4] clusters can lead to the formation of dinitrosyl iron complexes (DNICs) and the breakdown of the cluster. mdpi.comnih.govuea.ac.uk This degradation can result in the loss of enzyme activity or, in some cases, activate a regulatory pathway. mdpi.comnih.gov In fact, the reaction of the [4Fe-4S] cluster in dihydroxyacid dehydratase (IlvD) with NO is rapid, leading to enzyme inactivation and the formation of a DNIC. nih.gov
Other stressors that can damage [Fe4S4] clusters include certain toxic metals like cobalt and copper, and limitations in the availability of iron, which is essential for their synthesis. nih.gov The inherent sensitivity of these clusters to various oxidants and stressors underscores the importance of cellular mechanisms for their protection and repair. nih.gov
Mechanisms of Cluster Degradation
The degradation of [Fe4S4] clusters is a multi-step process initiated by an oxidative or nitrosative insult.
Oxidative Degradation:
The reaction with molecular oxygen or superoxide initiates the degradation of a [4Fe-4S]²⁺ cluster. A primary step involves the oxidation of the cluster to an unstable [4Fe-4S]³⁺ state, which then releases a ferrous ion (Fe²⁺) to form a [3Fe-4S]⁺ cluster. mdpi.comreactome.orgnih.gov This conversion from a cubane (B1203433) [4Fe-4S] to a cuboidal [3Fe-4S] structure is a fundamental structural change that can occur upon oxidative damage. nih.gov Further degradation can occur, potentially leading to the formation of [2Fe-2S] clusters. researchgate.netpnas.org For instance, in the Fumarate (B1241708) and Nitrate Reductase (FNR) protein, oxygen exposure converts the [4Fe-4S]²⁺ cluster to a [2Fe-2S]²⁺ cluster, leading to the protein's inactivation. nih.govesrf.fr This process can involve the formation of cysteine persulfide ligands. pnas.orgesrf.fr
The rate of degradation can be extremely high. For example, the rate constants for the reaction of dehydratase [4Fe-4S] clusters with superoxide and hydrogen peroxide are significant, highlighting their vulnerability. mdpi.com
Nitrosative Degradation:
Nitric oxide (NO) reacts with [Fe4S4] clusters, leading to their breakdown and the formation of various iron-nitrosyl species. nih.govd-nb.info The interaction of NO with the cluster can result in the formation of dinitrosyl iron complexes (DNICs). mdpi.comnih.gov In some instances, the reaction of [4Fe-4S] clusters with NO can also yield Roussin's black salt, [Fe₄S₃(NO)₇]⁻. nih.gov The initial step in this degradation is often the formation of a mononitrosylated [Fe4S4] intermediate, which is then susceptible to further reaction with excess NO, leading to complete cluster degradation. d-nb.inforesearchgate.net The reaction of the [4Fe-4S] cluster of FNR with NO is a multiphasic reaction involving multiple NO molecules and resulting in dinuclear dinitrosyl iron complexes. researchgate.net
Cellular Repair and Replacement Systems for Damaged Clusters
To counteract the damage to [Fe4S4] clusters, cells have evolved sophisticated repair and replacement systems. These systems are crucial for maintaining the function of a multitude of essential proteins. grantome.com
Three primary systems for iron-sulfur cluster biogenesis and repair have been identified in bacteria: the NIF, ISC, and SUF systems. grantome.com
ISC (Iron-Sulfur Cluster) System: This is generally considered the primary or "housekeeping" machinery for Fe-S cluster biogenesis under normal growth conditions. nih.govjmb.or.krebi.ac.uk It consists of a set of proteins encoded by the isc operon, including the cysteine desulfurase IscS, the scaffold protein IscU, and chaperones HscA and HscB. jmb.or.krebi.ac.uk
SUF (Sulfur Formation) System: The SUF system is typically activated under conditions of oxidative stress or iron limitation. nih.govjmb.or.kracs.org The proteins of the SUF system, encoded by the suf operon, are generally more resistant to oxidizing conditions. jmb.or.kr This system includes the cysteine desulfurase SufS, SufE, and a scaffold complex, SufBCD. ebi.ac.ukacs.org In some organisms, the SUF system is the sole machinery for Fe-S cluster assembly. mdpi.com
NIF (Nitrogen Fixation) System: This system is specifically dedicated to the maturation of nitrogenase, the enzyme responsible for nitrogen fixation. nih.govebi.ac.uk
The general mechanism of these systems involves the assembly of a transient Fe-S cluster on a scaffold protein, followed by the transfer of the pre-formed cluster to an apo-protein. grantome.com In E. coli, the transcription factor IscR, which contains a [2Fe-2S] cluster, regulates both the isc and suf operons, thereby coordinating cluster biogenesis with cellular demand. nih.govasm.org
In addition to these core biogenesis systems, other proteins are involved in the repair of damaged clusters. For example, the YtfE protein in E. coli, also known as a Repair of Iron Clusters (RIC) protein, is involved in repairing Fe-S clusters damaged by nitrosative and oxidative stress. asm.orguniprot.orgcusabio.com NEET proteins, such as mitoNEET, have also been proposed to play a role in repairing damaged Fe-S clusters by transferring their own clusters to apo-proteins. oup.com
Factors Influencing Cluster Stability in Proteins
The stability of a [Fe4S4] cluster is not solely dependent on its intrinsic chemical properties but is also significantly influenced by the surrounding protein environment. elifesciences.orgpnas.org
Several factors within the protein matrix contribute to the stability and redox potential of the cluster:
Solvent Accessibility: Clusters that are more exposed to the solvent are generally more susceptible to oxidative damage. nih.govresearchgate.netpreprints.orgmdpi.com A hydrophobic core can protect the cluster from the aqueous environment. pnas.org
Hydrogen Bonding: Specific hydrogen-bonding networks, particularly NH…S bonds between the protein backbone or side chains and the cluster's sulfur atoms, can play a crucial role in stabilizing the cluster. elifesciences.orgpnas.org
Protein Electrostatics: The electrostatic field generated by nearby acidic, basic, and hydrophobic residues can influence the redox potential of the cluster, which in turn affects its stability. nih.govpnas.orgresearchgate.net For example, the protonation state of a nearby aspartate residue has been shown to critically affect the stability of the reduced state of a [4Fe-4S] cluster. elifesciences.org
Aromatic Residues: The presence of aromatic amino acid residues in close proximity to the cluster can enhance its stability against oxidative damage. nih.gov These residues can provide steric hindrance, limiting the access of damaging species to the cluster. nih.gov
Ligand Coordination: The specific amino acid residues that coordinate the iron atoms of the cluster significantly impact its properties. acs.org While cysteine is the most common ligand, variations in the coordinating ligands can fine-tune the cluster's redox potential and stability. oup.com
These factors collectively create a microenvironment that modulates the intrinsic reactivity of the this compound, protecting it from degradation and tuning its function for specific biological roles.
Advanced Research Directions and Open Questions
Unraveling Enigmatic Functional Roles in Newly Discovered [Fe4S4] Proteins
While [Fe4S4] clusters are well-known for their roles in electron transfer, their functions in many newly identified proteins are still enigmatic. mdpi.com A significant area of research is dedicated to deciphering these novel roles, which extend beyond simple redox chemistry.
For instance, in several DNA processing enzymes, including DNA polymerases and helicases, the [4Fe-4S] cluster is not directly catalytic but appears to play a crucial, yet not fully understood, role. nih.govcaltech.edu Evidence suggests these clusters can act as redox switches, modulating protein activity in response to the cellular redox environment. mdpi.com In DNA primase, the redox state of its [4Fe-4S] cluster is proposed to act as a reversible switch for DNA binding, a function that would be critical for regulating primer synthesis. mdpi.compreprints.org The oxidation state of the cluster may influence protein conformation and its interaction with DNA, thereby controlling the speed and fidelity of DNA replication. mdpi.com However, the precise mechanisms by which these clusters sense and transduce redox signals into functional outcomes remain a key area of investigation.
Furthermore, some proteins initially annotated as zinc-binding proteins have been found to harbor [Fe4S4] clusters instead. mdpi.com This is the case for the Hepatitis B viral oncoprotein HBx, which coordinates either a [2Fe-2S] or a [4Fe-4S] cluster, and the Oncogenic Small Tumor Antigen of the Merkel Cell Polyomavirus, which binds both [2Fe-2S] and [4Fe-4S] clusters. mdpi.com The discovery of these "cryptic" iron-sulfur clusters opens up new avenues for understanding viral replication and pathogenesis.
Understanding Complex Interplay with Protein Dynamics and Conformational Changes
The function of [Fe4S4] clusters is intricately linked to the dynamic nature of the proteins that house them. Researchers are increasingly focusing on how the protein's conformational changes influence the properties of the cluster and vice versa.
In the nitrogenase iron protein, for example, the binding of nucleotides induces significant conformational changes that alter the redox potential of the [4Fe-4S] cluster, a critical step for electron transfer during nitrogen fixation. nih.gov Site-directed mutagenesis studies have shown that the [4Fe-4S] cluster domain acts as a hinge, facilitating the conformational rearrangements necessary for cooperative nucleotide binding. nih.gov Computational studies, such as elastic network mode analysis, suggest that low-frequency vibrations of the protein can lead to the movement of the cluster relative to the protein surface. nih.gov This movement can alter the solvent exposure of the cluster, which in turn can modulate its reduction potential. nih.gov
Advanced spectroscopic techniques and molecular dynamics simulations are being employed to map these dynamic interactions in detail. researchgate.netnih.gov Understanding this interplay is crucial for explaining how the protein environment fine-tunes the cluster's reactivity for specific biological functions. The subtle structural distortions of the [Fe4S4] cluster from ideal tetrahedral symmetry, often observed in crystal structures, are also thought to be influenced by the protein environment and play a role in modulating its electronic properties. nih.govtind.io
Elucidating Mechanisms of Cluster Delivery and Insertion into Target Proteins
The biogenesis of [Fe4S4] proteins is a complex, multi-step process that involves the synthesis of the cluster on scaffold proteins and its subsequent transfer and insertion into the final recipient apoproteins. uliege.be While the core machinery for this process has been identified, many of the mechanistic details, particularly for the delivery and insertion steps, are still being unraveled.
The transfer of [Fe4S4] clusters to cytosolic and nuclear apoproteins is mediated by the cytosolic iron-sulfur assembly (CIA) pathway. mdpi.com This process involves a series of chaperone proteins and co-chaperone systems that protect the labile cluster from the cellular environment and ensure its delivery to the correct target. mdpi.compreprints.org For instance, the CIA-targeting complex (CTC), composed of CIAO1, MMS19, and FAM96B/CIAO2B, facilitates cluster insertion into many target proteins. mdpi.com Chaperone proteins like HSC20 recognize specific motifs, such as the LYR motif, on target proteins to guide the delivery process. mdpi.comresearchgate.net
However, a significant portion of Fe-S cluster proteins lack this recognition motif, indicating that alternative recognition mechanisms and adaptor proteins are yet to be discovered. mdpi.com A major open question is how the vast array of Fe-S proteins are specifically recognized by the delivery machinery. Furthermore, the source of iron for cluster assembly in mitochondria remains an unresolved issue. preprints.org While some proteins have been proposed as iron chaperones, their precise roles are still under debate. preprints.org Understanding these intricate delivery pathways is essential for comprehending how cells maintain their complement of functional iron-sulfur proteins.
Development of Novel Spectroscopic and Computational Methodologies for Characterization
Characterizing the electronic and geometric structure of [Fe4S4] clusters within their protein environments is challenging but crucial for understanding their function. The development of novel spectroscopic and computational methods is a key research frontier.
A combination of techniques, including UV-visible absorption, circular dichroism (CD), electron paramagnetic resonance (EPR), and Mössbauer spectroscopy, are routinely used to characterize [Fe4S4] proteins. researchgate.netresearchgate.net Resonance Raman spectroscopy provides insights into the vibrational modes of the cluster, which can be sensitive to its structure and environment. nih.govacs.org For example, the breathing mode of the [Fe4S4] core can indicate changes in coordination. nih.gov
Computational methods, particularly density functional theory (DFT) and combined quantum mechanics/molecular mechanics (QM/MM) approaches, are becoming increasingly powerful tools for studying [Fe4S4] clusters. mit.eduresearchgate.netnsf.gov These methods can be used to calculate redox potentials, predict spectroscopic properties, and model reaction mechanisms. acs.org However, accurately describing the complex electronic structure of these multi-iron systems, especially their antiferromagnetically coupled states, remains a significant challenge. nsf.govacs.org Ongoing efforts are focused on developing more accurate and efficient computational models, including machine learning approaches, to better predict the properties of these important cofactors. researchgate.net
Engineering and De Novo Design of [Fe4S4]-Containing Proteins for Specific Functions
The ability to engineer and design [Fe4S4]-containing proteins from scratch represents a significant leap forward in protein science and biotechnology. This field aims to create novel proteins with tailored functions for applications in areas such as biocatalysis, bioenergy, and medicine.
Rational design and directed evolution strategies are being used to modify existing [Fe4S4] proteins or to introduce [Fe4S4] binding sites into new protein scaffolds. pnas.org A key goal is to control the redox potential of the cluster by manipulating the surrounding protein environment, including hydrophobic and electrostatic interactions. nih.gov This would allow for the creation of custom-designed electron transfer proteins.
De novo design, the creation of proteins from first principles, offers even greater possibilities. nih.govescholarship.org Helical scaffolds are proving to be promising platforms for designing multi-cluster proteins, potentially creating "molecular wires" for efficient electron transport. nih.gov Significant progress has been made in designing minimal peptide scaffolds that can bind [Fe4S4] clusters and exhibit robust redox activity. acs.orgacs.org These artificial metalloproteins not only serve as valuable tools for testing our fundamental understanding of metalloprotein structure and function but also hold promise as novel catalysts for challenging chemical transformations. nih.gov
Q & A
Basic: What experimental techniques are essential for characterizing the structural and electronic properties of [Fe4S4] clusters?
Answer:
Key techniques include:
- UV-Vis spectroscopy : Identifies ligand-to-metal charge transfer (LMCT) and intervalence transitions, critical for monitoring cluster stability and redox behavior .
- NMR spectroscopy : Detects isotropically shifted proton signals (e.g., ¹H NMR) to probe paramagnetic states and ligand coordination dynamics .
- Mössbauer spectroscopy : Quantifies iron oxidation states and spin coupling in cubane structures .
- Circular Dichroism (CD) : Resolves chiral environments in protein-bound clusters, such as those in TmTrpRS .
Methodological Tip: Combine spectroscopic data with X-ray crystallography or EXAFS to resolve ambiguities in cluster geometry.
Advanced: How can computational models (e.g., DFT) address contradictions in experimental redox state assignments for [Fe4S4] clusters?
Answer:
Density Functional Theory (DFT) simulations:
- Model paramagnetic (2[Fe4S4]¹⁺) vs. diamagnetic (1[Fe4S4]²⁺) states by comparing calculated spin densities and redox potentials with experimental spectra .
- Resolve discrepancies by simulating ligand effects (e.g., cysteine coordination vs. cyclodextrin dithiolates) on cluster electronic structure .
Case Study: In TmTrpRS, DFT clarified the absence of experimental redox data by proposing feasible coordination geometries compatible with spectroscopic observations .
Basic: What synthetic strategies are used to stabilize [Fe4S4] clusters in aqueous or mixed-solvent systems?
Answer:
- Ligand design : Use bidentate thiolate ligands (e.g., β-cyclodextrin dithiolates) to enhance solubility and prevent cluster disassembly in water-DMSO mixtures .
- Redox control : Maintain anaerobic conditions with reductants (e.g., dithionite) to stabilize the [Fe4S4]²⁺ state .
Methodological Tip: Monitor cluster integrity via UV-Vis absorbance at ~400 nm (characteristic of cubane-to-ligand charge transfer) .
Advanced: How can researchers reconcile conflicting data on the magnetic coupling of [Fe4S4] clusters across different protein environments?
Answer:
- Variable-temperature magnetic susceptibility : Measure μeff to distinguish between ferromagnetic (high-spin) and antiferromagnetic (low-spin) coupling .
- EPR spectroscopy : Detect spin states in redox-active clusters; e.g., absence of an EPR signal in diamagnetic 1[Fe4S4]²⁺ supports antiferromagnetic coupling .
- Comparative studies : Cross-validate findings using analogous synthetic clusters (e.g., [Fe4S4(SPh)₄]²⁻) to isolate protein-specific effects .
Basic: What criteria determine whether an [Fe4S4] cluster is suitable for reconstitution in biological systems (e.g., enzymes)?
Answer:
- Solution stability : The cluster must remain intact under physiological pH and ionic strength (e.g., [Fe4S4{β-CD-(3-NHCOC6H4-S)₂}₂]²⁻ shows stability in aqueous-DMSO) .
- Redox compatibility : Cluster redox potential should align with the host protein’s functional requirements (e.g., electron transfer in ferredoxins) .
Methodological Tip: Use anaerobic gloveboxes for reconstitution assays to prevent oxidative degradation.
Advanced: How do ligand coordination modes (monodentate vs. bidentate) influence the spectroscopic and functional properties of [Fe4S4] clusters?
Answer:
- Bidentate ligands (e.g., m-xylyldithiolate): Increase cluster rigidity, reducing structural reorganization during redox transitions. This is detectable via sharpened NMR resonances .
- Monodentate ligands (e.g., cysteine): Allow dynamic coordination shifts, enabling conformational flexibility in enzymes like hydrogenases .
Experimental Approach: Synthesize ligand analogs (e.g., [Fe4S4(S2-m-xyl)₂]²⁻) and compare their EXAFS-derived bond lengths with computational models .
Basic: How should researchers design experiments to validate the biological relevance of synthetic [Fe4S4] clusters?
Answer:
- Functional assays : Test electron transfer rates using cyclic voltammetry and compare with native enzymes (e.g., ferredoxin) .
- Competitive reconstitution : Incubate synthetic clusters with apo-proteins (e.g., aconitase) and measure activity recovery .
Key Consideration: Ensure synthetic clusters mimic the protein’s native ligand environment (e.g., cysteine vs. histidine coordination).
Advanced: What strategies mitigate inconsistencies in cluster quantification during spectrophotometric analysis?
Answer:
- Standardized extinction coefficients : Use literature values for known clusters (e.g., ε₄₀₀ ≈ 20,000 M⁻¹cm⁻¹ for [Fe4S4(SR)₄]²⁻) to calibrate measurements .
- Internal standards : Add a stable chromophore (e.g., ferricyanide) to correct for instrument drift.
- Triangulation : Cross-validate concentrations via iron quantification (e.g., ICP-MS) and cluster integrity assays (e.g., anaerobic PAGE) .
Basic: What are the critical steps for ensuring reproducibility in this compound synthesis?
Answer:
- Strict anaerobic conditions : Use Schlenk lines or gloveboxes with O₂ levels <1 ppm .
- Ligand purity : Characterize thiolate ligands via ¹H NMR and HPLC before synthesis.
- Stepwise characterization : Validate intermediates (e.g., [Fe4S4(SEt)₄]²⁻) at each reaction stage using UV-Vis and Mössbauer .
Advanced: How can researchers leverage this compound analogs to study ancient metalloenzyme evolution?
Answer:
- Phylogenetic analysis : Compare cluster-binding motifs in extremophile enzymes (e.g., TmTrpRS) with synthetic analogs to infer ancestral coordination preferences .
- Geochemical modeling : Simulate prebiotic conditions (e.g., hydrothermal vents) to test cluster stability under primordial pH and temperature gradients .
Methodological Insight: Combine synthetic cluster data with bioinformatics to map evolutionary trajectories of iron-sulfur enzymes.
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